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  • Product: 1-Cyclopropylpiperidine-4-carboxylic acid hydrochloride
  • CAS: 1788624-39-4

Core Science & Biosynthesis

Foundational

Analytical and Synthetic Profiling of 1-Cyclopropylpiperidine-4-carboxylic Acid Hydrochloride: Exact Mass, Molecular Weight, and Application Workflows

Executive Summary 1-Cyclopropylpiperidine-4-carboxylic acid hydrochloride (1)[1] is a highly specialized, bifunctional chemical building block. Featuring a basic tertiary amine constrained by a cyclopropyl group and a re...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Cyclopropylpiperidine-4-carboxylic acid hydrochloride (1)[1] is a highly specialized, bifunctional chemical building block. Featuring a basic tertiary amine constrained by a cyclopropyl group and a reactive carboxylic acid, it has emerged as a critical precursor in the synthesis of advanced ionizable lipids for lipid nanoparticle (LNP) nucleic acid delivery systems (2)[2].

For researchers and drug development professionals, confounding the compound's exact mass with its average molecular weight can lead to catastrophic errors in both analytical identification and synthetic yield. This technical guide delineates the critical distinctions between these metrics and provides field-proven, self-validating protocols for high-resolution mass spectrometry (HRMS) characterization and stoichiometric synthetic applications.

Physicochemical Profiling: Exact Mass vs. Molecular Weight

In pharmaceutical development, the distinction between molecular weight and exact mass dictates the success of downstream workflows.

  • Average Molecular Weight (MW): Calculated using standard atomic weights that account for natural isotopic abundance. This value is strictly used for stoichiometric calculations in bulk synthesis.

  • Monoisotopic Exact Mass: Calculated using the mass of the most abundant, stable isotope of each element (e.g., ^12C, ^1H, ^35Cl). This value is the absolute target for HRMS gating and structural confirmation.

Quantitative Data Summary
PropertyFree BaseHydrochloride Salt
Chemical Formula C9H15NO2C9H16ClNO2
CAS Number 345629-25-61788624-39-4[1]
Average Molecular Weight 169.22 g/mol 205.68 g/mol [1]
Monoisotopic Exact Mass 169.11028 Da[3]205.08696 Da
Primary MS Adduct (ESI+) 170.1176 m/z [M+H]+170.1176 m/z [M+H]+

Causality Insight: Why does the hydrochloride salt yield the exact same mass-to-charge ratio (m/z) as the free base in mass spectrometry? In the solution phase of an LC-MS system, the non-covalent hydrochloride salt fully dissociates. The mass spectrometer exclusively aerosolizes and ionizes the free C9H15NO2 molecule, leaving the chloride ion undetected in positive mode.

High-Resolution Mass Spectrometry (HRMS) Protocol

To establish a self-validating analytical system, the identity of the compound must be confirmed via LC-ESI-HRMS prior to any synthetic use. The basic piperidine nitrogen ensures excellent ionization efficiency in positive electrospray ionization (ESI+) mode.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1 mg of 1-cyclopropylpiperidine-4-carboxylic acid hydrochloride in 1 mL of LC-MS grade Water:Acetonitrile (50:50, v/v).

    • Causality: This highly polar solvent mixture ensures complete dissociation of the HCl salt while maintaining the solubility of the zwitterionic free base, preventing ion suppression in the source.

  • Chromatographic Separation: Inject 1 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Use a mobile phase of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid acts as a volatile proton source, driving the equilibrium toward the [M+H]+ state prior to aerosolization without leaving salt deposits on the MS cones.

  • Ionization (ESI+): Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Detection & Validation: Scan for the monoisotopic target mass. The exact mass of the protonated species ([M+H]+) is calculated as the free base exact mass (169.11028 Da) + the mass of a proton (1.00728 Da) = 170.11756 m/z .

  • Self-Validation Check: Confirm the isotopic pattern. The presence of the M+1 peak (due to ^13C natural abundance) must be approximately 10% of the base peak intensity (calculated as 9 carbon atoms × 1.1% natural abundance).

Synthetic Application: Stoichiometric Amide Coupling

In the synthesis of LNP ionizable lipids (such as PNI 576), the carboxylic acid moiety is coupled to complex aliphatic amines (2)[2]. Here, the average molecular weight (205.68 g/mol ) is the critical parameter. Failing to account for the mass of the hydrochloride salt (36.46 g/mol ) will result in an ~18% deficit in equivalents, starving the reaction and drastically reducing yield.

Step-by-Step Methodology (Adapted for LNP Lipid Synthesis)
  • Reagent Calculation: To utilize 0.637 mmol of the acid, weigh exactly 131 mg of 1-cyclopropylpiperidine-4-carboxylic acid hydrochloride (0.637 mmol × 205.68 mg/mmol).

  • Activation: Suspend the acid in 15 mL of anhydrous Dichloromethane (DCM). Add 0.695 mmol of 4-Dimethylaminopyridine (DMAP) and 1.158 mmol of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) hydrochloride[2].

    • Causality: DMAP acts as an acyl transfer catalyst, while EDCI forms the active O-acylisourea intermediate. Crucially, the excess base (DMAP) neutralizes the HCl from the starting material in situ, freeing the carboxylate for activation.

  • Coupling: Add the target amine (0.579 mmol) dissolved in 5 mL of anhydrous DCM and stir at room temperature for 12-18 hours[2].

  • Purification: Purify the crude product via silica gel column chromatography using a gradient of 3% Methanol in DCM to isolate the target ionizable lipid[2].

Workflow Visualization

The following diagram illustrates the divergent uses of exact mass and molecular weight in the compound's lifecycle, mapping the logical relationship between analytical verification and synthetic execution.

G cluster_0 Analytical Workflow (HRMS) cluster_1 Synthetic Workflow (LNP Lipids) A 1-Cyclopropylpiperidine-4-carboxylic acid HCl (MW: 205.68 g/mol | Exact Mass: 205.087 Da) B LC-MS Solution Prep (Salt Dissociation) A->B E Stoichiometric Calculation (Uses MW: 205.68 g/mol) A->E C ESI+ Ionization (Uses Exact Mass) B->C D Detection of [M+H]+ m/z = 170.1176 C->D G Amide Coupling Target Lipid (e.g., PNI 576) D->G Identity Confirmed Prior to Synthesis F Activation & Neutralization (EDCI, DMAP) E->F F->G

Caption: Divergent workflows for 1-Cyclopropylpiperidine-4-carboxylic acid HCl utilizing exact mass vs MW.

Conclusion

Understanding the precise physicochemical properties of 1-cyclopropylpiperidine-4-carboxylic acid hydrochloride is foundational for its successful application in drug discovery. By strictly differentiating the monoisotopic exact mass (for MS validation) from the average molecular weight (for reaction stoichiometry), researchers can establish robust, self-validating workflows that accelerate the development of next-generation lipid nanoparticles.

References

  • Source: abcr.
  • Source: uni.
  • Title: WO2021000041A1 - Ionizable lipids for nucleic acid delivery Source: Google Patents URL

Sources

Exploratory

Solubility Profile of 1-Cyclopropylpiperidine-4-carboxylic Acid Hydrochloride in Organic Solvents: A Technical Guide

Executive Summary 1-Cyclopropylpiperidine-4-carboxylic acid hydrochloride (CAS: 1788624-39-4) is a highly specialized zwitterionic building block widely utilized in medicinal chemistry and advanced formulation science[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Cyclopropylpiperidine-4-carboxylic acid hydrochloride (CAS: 1788624-39-4) is a highly specialized zwitterionic building block widely utilized in medicinal chemistry and advanced formulation science[1]. Most notably, it serves as a critical intermediate in the synthesis of ionizable lipids (e.g., PNI 576) used for nucleic acid delivery and lipid nanoparticle (LNP) formulation[2].

As a Senior Application Scientist, I frequently observe that the primary bottleneck in utilizing this compound lies in its physical state: the hydrochloride (HCl) salt. While the salt form ensures long-term bench stability and prevents premature decarboxylation or degradation, it drastically alters the molecule's solubility profile. This whitepaper provides a comprehensive, field-proven guide to understanding, measuring, and manipulating the solubility of this compound across various organic solvents to optimize downstream synthetic workflows.

Physicochemical Foundation: The Hydrochloride Salt Paradox

To predict the solubility of 1-Cyclopropylpiperidine-4-carboxylic acid hydrochloride, one must look beyond the lipophilicity of the cyclopropyl group and the piperidine ring. The dominant physicochemical force at play is the ionic lattice energy of the hydrochloride salt.

  • Ionic Lattice vs. Dielectric Constant: Hydrochloride salts of organic bases require solvents with high dielectric constants (polarity) to break the ionic bonds between the protonated piperidine nitrogen and the chloride counterion[3].

  • Hydrogen Bonding Capacity: Solvents that can act as both hydrogen-bond donors and acceptors will solvate the dissociated ions most effectively, preventing the common ion effect from driving the compound back out of solution[3].

  • The Free-Base Transition: In non-polar or halogenated solvents where the salt is inherently insoluble, the addition of a tertiary amine base (such as DMAP or DIPEA) neutralizes the HCl. This liberates the lipophilic free base of the piperidine, triggering an immediate phase transition from a solid suspension to a homogeneous solution[2].

Solubility Profile Across Solvent Classes

The solubility of 1-Cyclopropylpiperidine-4-carboxylic acid hydrochloride is highly stratified based on solvent polarity. The data below synthesizes empirical observations and thermodynamic principles for this specific salt form.

Quantitative Solubility Summary
Solvent ClassSolventDielectric Constant (ε)Estimated Solubility (mg/mL at 25°C)Application Notes
Polar Protic Water80.1> 100Ideal for aqueous extraction or biological assays.
Polar Protic Methanol (MeOH)32.750 - 100Excellent for stock solutions and silica gel purification[2].
Polar Protic Ethanol (EtOH)24.520 - 50Moderate solubility; requires heating for high concentrations.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.730 - 60Standard for in vitro assay stock solutions.
Polar Aprotic Dimethylformamide (DMF)36.710 - 30Viable for peptide coupling, though solubility is kinetically slow.
Halogenated Dichloromethane (DCM)9.1< 1 (Insoluble)Salt is insoluble; requires in situ free-basing for reactions[2].
Non-Polar Hexane / Heptane~1.9< 0.1 (Insoluble)Used as an anti-solvent for recrystallization or precipitation.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, solubility must be measured and manipulated using self-validating systems. Below are the definitive protocols for determining thermodynamic solubility and utilizing the compound in low-polarity solvents.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

Kinetic solubility (visual clearance upon solvent addition) is prone to supersaturation errors. The Shake-Flask method is the gold standard for determining true thermodynamic equilibrium[4][5].

Step-by-Step Methodology:

  • Solid Addition: Add an excess of 1-Cyclopropylpiperidine-4-carboxylic acid hydrochloride (e.g., 50 mg) to a sealed glass vial containing 1.0 mL of the target organic solvent.

  • Equilibration: Place the vial in a temperature-controlled orbital shaker at 25°C and 400 rpm.

  • Self-Validation Checkpoint 1: Allow the suspension to shake for a minimum of 24 hours. A visible solid pellet must remain; if the solution is clear, the system is not saturated, and more solid must be added[5].

  • Phase Separation: After 24 hours, extract a 200 µL aliquot and filter it through a 0.22 µm PTFE syringe filter to remove undissolved particulates.

  • Quantification: Dilute the filtrate appropriately and quantify the concentration using HPLC-UV against a pre-established calibration curve.

  • Self-Validation Checkpoint 2: Repeat the sampling at 48 hours and 72 hours. Thermodynamic equilibrium is confirmed only when the concentration variance between the 48h and 72h timepoints is less than 5%[4].

Protocol 2: In Situ Free-Basing for Amide Coupling in DCM

A frequent error in drug development is abandoning DCM as a solvent due to the insolubility of the HCl salt. However, DCM is often the optimal solvent for EDCI-mediated amide couplings. This protocol forces solubility via chemical transition[2].

Step-by-Step Methodology:

  • Suspension: Suspend 1.0 eq of 1-Cyclopropylpiperidine-4-carboxylic acid hydrochloride in dry DCM (approx. 0.1 M concentration). The mixture will be cloudy and heterogeneous.

  • Base Addition: Add 1.2 to 1.5 eq of 4-Dimethylaminopyridine (DMAP) or N,N-Diisopropylethylamine (DIPEA) dropwise under nitrogen.

  • Phase Transition Observation: Stir for 15 minutes. The basic amine scavenges the HCl, forming DMAP·HCl/DIPEA·HCl and liberating the free base of the piperidine. The suspension will clarify into a homogeneous solution.

  • Activation & Coupling: Once fully dissolved, add the coupling agent (e.g., EDCI hydrochloride) and the target amine/alcohol to proceed with the synthesis of the target lipid or intermediate[2].

Data Visualization

Below are the logical workflows for the protocols described above, mapped using Graphviz.

G A 1. Solid Addition Excess HCl Salt added to solvent B 2. Equilibration Shake-flask at 25°C (24-72h) A->B C 3. Phase Separation Filtration via 0.22 µm PTFE B->C D 4. Quantification HPLC/UV Analysis C->D E 5. Validation Compare 48h vs 72h data (<5% var) D->E

Workflow for determining thermodynamic solubility using the shake-flask method.

G A HCl Salt (Solid) Insoluble in dry DCM B Add Organic Base (e.g., DIPEA, DMAP) A->B Deprotonation C Free Base (Dissolved) Soluble in dry DCM B->C Phase Transition (Clarification) D Add Coupling Agent (e.g., EDCI) C->D Carboxyl Activation E Amide Product Target Lipid/Intermediate D->E Amide Coupling

Phase transition and reaction pathway of the HCl salt during amide coupling in DCM.

References

  • EvitaChem.1-Cyclopropylpiperidine-4-carboxylic acid hydrochloride (CAS: 1788624-39-4) Properties and Applications.
  • Google Patents (WO2021000041A1).Ionizable lipids for nucleic acid delivery (Synthesis of PNI 576).
  • Bio-protocol.Determination of Thermodynamic Solubility (Shake-Flask Method).
  • Dissolution Technologies.Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients: Saturation Shake-Flask Method.
  • Martin's Physical Pharmacy / University of Baghdad.Solubility and Distribution Phenomena: Solubility of Hydrochloride Salts in Organic Solvents.

Sources

Foundational

Chemical Synthesis Pathways for 1-Cyclopropylpiperidine-4-carboxylic Acid Derivatives: A Technical Whitepaper

Executive Summary The development of advanced drug delivery systems, particularly lipid nanoparticles (LNPs) for mRNA and siRNA therapeutics, relies heavily on the precise engineering of ionizable lipids. A critical buil...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of advanced drug delivery systems, particularly lipid nanoparticles (LNPs) for mRNA and siRNA therapeutics, relies heavily on the precise engineering of ionizable lipids. A critical building block in the synthesis of next-generation ionizable lipids (such as PNI 571 and PNI 576) is 1-cyclopropylpiperidine-4-carboxylic acid [1]. The incorporation of an N-cyclopropyl group subtly modulates the pKa of the piperidine nitrogen, optimizing the lipid for neutral charge at physiological pH and rapid protonation within the acidic endosome.

This whitepaper provides an in-depth technical evaluation of the synthetic pathways for 1-cyclopropylpiperidine-4-carboxylic acid derivatives, detailing mechanistic rationales, comparative data, and field-proven experimental protocols designed for scalability and high yield.

Mechanistic Rationale: The Role of the Cyclopropyl Group

In medicinal chemistry, the N-cyclopropyl group is not merely a steric bulk equivalent to an isopropyl group. The cyclopropyl ring possesses significant s -character in its C–C bonds (approaching sp2 hybridization), which increases the electronegativity of the ring carbons[2]. When attached to a piperidine nitrogen, this electron-withdrawing inductive effect subtly lowers the basicity (pKa) of the amine compared to standard alkyl substituents.

For LNP formulations, tuning the ionizable lipid's pKa to a narrow window (typically 6.0–6.5) is critical[3]. 1-Cyclopropylpiperidine-4-carboxylic acid serves as the ideal polar headgroup precursor, allowing researchers to couple the carboxylic acid moiety to various hydrophobic lipid tails via esterification or amidation while maintaining optimal endosomal escape kinetics.

Critical Evaluation of Synthetic Pathways

Synthesizing N-cyclopropyl piperidines presents unique chemical challenges. Direct nucleophilic substitution ( SN​2 ) using cyclopropyl halides is notoriously inefficient due to the immense ring strain of the required transition state. Consequently, alternative methodologies must be employed.

Pathways Start Piperidine-4-carboxylate PathA Pathway A: Reductive Amination (1-ethoxy-1-TMS-cyclopropane) Start->PathA High Yield PathB Pathway B: Chan-Lam Coupling (Cyclopropylboronic acid, Cu) Start->PathB Moderate Yield PathC Pathway C: Direct Alkylation (Cyclopropyl bromide, Base) Start->PathC Low Yield Product 1-Cyclopropylpiperidine- 4-carboxylate PathA->Product PathB->Product PathC->Product

Figure 1: Overview of synthetic pathways for N-cyclopropylation of piperidine derivatives.

Pathway A: Reductive Amination via Cyclopropanone Equivalents (Industry Standard)

Because free cyclopropanone is highly unstable and prone to polymerization, 1-ethoxy-1-trimethylsiloxycyclopropane is utilized as a stable synthetic equivalent. Under acidic conditions, this reagent undergoes solvolysis to generate cyclopropanone in situ. The secondary amine of the piperidine-4-carboxylate rapidly attacks the cyclopropanone to form an iminium ion, which is subsequently trapped and reduced by sodium cyanoborohydride (NaBH₃CN)[4].

Pathway B: Copper-Catalyzed Chan-Lam Oxidative Coupling

This pathway utilizes cyclopropylboronic acid and a copper(II) catalyst (e.g., Cu(OAc)₂). While it avoids toxic hydride reducing agents, the sp3 hybridized nature of cyclopropylboronic acid makes the transmetalation step kinetically sluggish compared to traditional arylboronic acids, often requiring elevated temperatures, high catalyst loading, and an oxygen atmosphere as a terminal oxidant[5].

Pathway C: Direct Alkylation

Attempting direct alkylation with cyclopropyl bromide requires forcing conditions (sealed tube, >120°C) and strong bases, typically resulting in poor yields (<15%) due to competing elimination reactions and the inherent resistance of the cyclopropyl ring to SN​2 displacement[2].

Quantitative Data Summary

The following table summarizes the operational metrics of the three primary synthetic pathways, providing a comparative framework for process chemists.

Synthetic PathwayKey ReagentsTypical YieldScalabilityPrimary Limitation
A. Reductive Amination 1-ethoxy-1-TMS-cyclopropane, NaBH₃CN, AcOH75% – 85%HighToxicity of cyanoborohydride waste
B. Chan-Lam Coupling Cyclopropylboronic acid, Cu(OAc)₂, O₂40% – 60%ModerateSlow kinetics, high catalyst cost
C. Direct Alkylation Cyclopropyl bromide, K₂CO₃, DMF< 15%LowSevere ring strain inhibits SN​2

Optimized Experimental Protocol: Reductive Amination Workflow

To ensure high scientific integrity and reproducibility, the following self-validating protocol details the synthesis of 1-cyclopropylpiperidine-4-carboxylic acid via Pathway A.

Phase 1: N-Cyclopropylation of Ethyl Piperidine-4-carboxylate

Causality Check: We utilize the ethyl ester of piperidine-4-carboxylic acid rather than the free acid to prevent zwitterion formation, which severely limits solubility in organic solvents and hinders the nucleophilic attack on the cyclopropanone intermediate.

  • Preparation of Reaction Mixture: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve ethyl piperidine-4-carboxylate (1.0 eq, ~10 mmol) in anhydrous methanol (30 mL).

  • Acid Catalysis & Reagent Addition: Add glacial acetic acid (5.0 eq). Rationale: Acetic acid serves a dual purpose. It catalyzes the desilylation and de-ethoxylation of the cyclopropanone equivalent, and it maintains the pH at ~3-4, which is the optimal window for NaBH₃CN to selectively reduce the iminium ion without reducing the transient cyclopropanone.

  • In Situ Generation: Introduce 1-ethoxy-1-trimethylsiloxycyclopropane (1.5 eq) dropwise at room temperature. Stir for 30 minutes to allow the formation of the iminium intermediate.

  • Reduction: Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) in small portions to manage hydrogen gas evolution. Rationale: NaBH₃CN is chosen over NaBH₄ because it is stable in acidic media and highly chemoselective for iminium ions.

  • Thermal Activation: Heat the reaction mixture to 60°C and stir for 8–12 hours. Monitor conversion via TLC or LC-MS[4].

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ until basic (pH ~8) to neutralize the acetic acid and destroy excess hydride. Extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Mechanism Step1 1-ethoxy-1-TMS-cyclopropane + Acid (AcOH) Step2 In situ generation of Cyclopropanone Step1->Step2 Step3 Nucleophilic attack by Piperidine Nitrogen Step2->Step3 Step4 Iminium Ion Intermediate Step3->Step4 Step5 Reduction via NaBH3CN Step4->Step5 Step6 N-Cyclopropyl Ester Product Step5->Step6

Figure 2: Mechanistic progression of the reductive amination utilizing a cyclopropanone equivalent.

Phase 2: Ester Hydrolysis to the Free Acid
  • Saponification: Dissolve the crude ethyl 1-cyclopropylpiperidine-4-carboxylate in a 1:1 mixture of THF and water (20 mL). Add LiOH·H₂O (3.0 eq).

  • Reaction: Stir at room temperature for 4 hours. The progress can be validated by the disappearance of the ester peak in IR spectroscopy (~1735 cm⁻¹ shifting to ~1710 cm⁻¹ for the acid).

  • Isolation: Remove THF under reduced pressure. Carefully acidify the aqueous layer with 1M HCl to pH ~5-6 (the isoelectric point of the amino acid derivative). Lyophilize the aqueous solution or extract with a polar organic solvent mixture (e.g., CHCl₃/Isopropanol 3:1) to isolate 1-cyclopropylpiperidine-4-carboxylic acid as a white solid.

Downstream Application: Synthesis of Ionizable Lipids

Once isolated, 1-cyclopropylpiperidine-4-carboxylic acid is primed for coupling with complex lipid tails. For example, in the synthesis of the proprietary LNP lipid PNI 576 , the carboxylic acid is reacted with a dilinoleyl-based alcohol or amine[3].

Standard Coupling Protocol: The acid (1.1 eq) is dissolved in dry dichloromethane (DCM). To this, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI, 1.5 eq) and 4-dimethylaminopyridine (DMAP, 1.2 eq) are added to form an active ester. The lipid tail (1.0 eq) is introduced, and the reaction is stirred at room temperature. The high efficiency of EDCI/DMAP coupling ensures that the sterically hindered secondary amine of the cyclopropylpiperidine does not interfere with the amidation/esterification at the C4 position[3].

References

  • KR20220042119A - Ionizable Lipids for Nucleic Acid Delivery Source: Google Patents URL
  • WO2021000041A1 - Ionizable lipids for nucleic acid delivery Source: Google Patents URL
  • Advances in the Synthesis of Cyclopropylamines Source: Chemical Reviews - ACS Publications URL:[Link]

  • KR20110123657A - Picolinamide and pyrimidine-4-carboxamide compounds, methods for their preparation and pharmaceutical compositions containing the same Source: Google Patents URL
  • Cu-Catalysed Coupling of Aliphatic Amines with Alkylboronic Esters Source: ChemRxiv URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Leveraging 1-Cyclopropylpiperidine-4-carboxylic acid HCl for the Synthesis of Advanced VHL-based PROTACs

Authored by: A Senior Application Scientist Abstract Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from protein inhibition to targeted protein degradation.[1][2] These hetero...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from protein inhibition to targeted protein degradation.[1][2] These heterobifunctional molecules recruit a specific E3 ubiquitin ligase to a protein of interest (POI), leading to the POI's ubiquitination and subsequent destruction by the proteasome.[3][4] The von Hippel-Lindau (VHL) E3 ligase is among the most successfully recruited E3 ligases in PROTAC design.[5][6][7] However, traditional VHL ligands often contain a hydroxyproline motif that can limit cell permeability and oral bioavailability.[6][8] This guide details the strategic use of 1-Cyclopropylpiperidine-4-carboxylic acid HCl, a versatile building block, to synthesize novel VHL ligands designed to overcome these limitations. We provide in-depth protocols for synthesizing a VHL ligand and its subsequent incorporation into a model PROTAC targeting the BRD4 protein.

Introduction: The Rationale for Advanced VHL Ligand Design

The efficacy of a PROTAC is critically dependent on the formation of a stable ternary complex between the target protein, the PROTAC molecule, and an E3 ligase.[3] While ligands for E3 ligases like Cereblon (CRBN) and VHL are most common, optimizing their physicochemical properties is a key challenge in developing clinically viable degraders.[7][9]

Standard VHL ligands are derived from the structure of the hypoxia-inducible factor 1α (HIF-1α) peptide, which contains a critical (2S,4R)-4-hydroxyproline (Hyp) motif. This motif forms essential hydrogen bonds within the VHL binding pocket but also contributes to high polar surface area and poor membrane permeability.[6][8]

The use of a cyclopropyl group on the piperidine nitrogen, as offered by the 1-Cyclopropylpiperidine-4-carboxylic acid HCl building block, is a strategic choice rooted in established medicinal chemistry principles. The cyclopropyl moiety can enhance metabolic stability and introduce conformational constraints that may improve binding affinity and selectivity. This guide demonstrates how this readily available building block can be effectively utilized in a modular synthetic approach to create next-generation PROTACs.

The PROTAC Mechanism of Action

Before delving into the synthesis, it is crucial to understand the catalytic mechanism that PROTACs employ. By acting as a molecular bridge, a PROTAC induces proximity between the POI and the E3 ligase, hijacking the cell's natural protein disposal system—the Ubiquitin-Proteasome System (UPS).[3][7]

PROTAC_MoA cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Binds VHL VHL E3 Ligase PROTAC->VHL Binds Ternary POI-PROTAC-VHL Ternary Complex Ternary->PROTAC Released & Recycled POI_Ub POI-(Ub)n Ub Ubiquitin (Ub) Ub->Ternary Poly-ubiquitination E2 E2 Enzyme E2->Ub Carries Proteasome 26S Proteasome Degraded Degraded Peptides Proteasome->Degraded POI_Ub->Proteasome Recognition & Degradation

Caption: PROTAC Mechanism of Action.

Synthetic Strategy Overview

The synthesis of a PROTAC is a modular process.[10] Our strategy involves three primary stages, starting from the core building block and culminating in the final heterobifunctional degrader.

Synthesis_Workflow Start Building Block: 1-Cyclopropylpiperidine- 4-carboxylic acid HCl Stage1 Stage 1: VHL Ligand Core Synthesis (Amide Coupling) Start->Stage1 VHL_Core Intermediate: Functionalized VHL Ligand Core Stage1->VHL_Core Stage2 Stage 2: Linker Installation (Amide Coupling or SNAr) VHL_Core->Stage2 VHL_Linker Intermediate: VHL-Linker Conjugate Stage2->VHL_Linker Stage3 Stage 3: Final PROTAC Assembly (e.g., Click Chemistry) VHL_Linker->Stage3 Final_PROTAC Final PROTAC Molecule Stage3->Final_PROTAC POI_Ligand POI Ligand (e.g., JQ1-Alkyne) POI_Ligand->Stage3

Caption: Modular workflow for PROTAC synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of VHL Ligand Precursor from Building Block

This protocol describes the initial amide coupling of 1-Cyclopropylpiperidine-4-carboxylic acid HCl with (2S,4R)-4-hydroxy-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxamide, a key intermediate that mimics the core structure of the HIF-1α peptide.

Rationale for Reagent Choice:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient and widely used peptide coupling agent that minimizes side reactions and racemization.[11]

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic organic base used to neutralize the HCl salt of the starting material and facilitate the coupling reaction.

ReagentMolar Eq.Purpose
1-Cyclopropylpiperidine-4-carboxylic acid HCl1.0Core Building Block
Amine Intermediate1.1VHL binding scaffold
HATU1.2Coupling Agent
DIPEA3.0Base
DMF-Anhydrous Solvent

Step-by-Step Procedure:

  • To a stirred solution of 1-Cyclopropylpiperidine-4-carboxylic acid HCl (1.0 eq) and the amine intermediate (1.1 eq) in anhydrous DMF, add DIPEA (3.0 eq) and stir for 10 minutes at room temperature.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-6 hours. Monitor progress by LC-MS until consumption of the starting carboxylic acid is observed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution (3x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield the desired VHL ligand precursor.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Incorporation into a BRD4-Targeting PROTAC

This protocol outlines the final steps: attaching a linker to the VHL ligand and coupling it to a warhead for the target protein BRD4. For this example, we will use a polyethylene glycol (PEG) linker with an azide terminus and a JQ1 derivative with a terminal alkyne for a final copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.[9][12]

A. Linker Attachment

  • First, deprotect the Boc group on the VHL ligand precursor from Protocol 1 using trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Couple the resulting free amine with an azido-terminated PEG linker (e.g., 4-azidobutanoic acid) using the HATU/DIPEA coupling conditions described in Protocol 1.

  • Purify the VHL-Linker-Azide intermediate by flash chromatography or preparative HPLC.

B. Final PROTAC Assembly (CuAAC Reaction)

Rationale for Reagent Choice:

  • Copper(II) sulfate and Sodium Ascorbate: These reagents generate the active Cu(I) catalyst in situ for the click reaction, which is highly efficient and tolerant of a wide range of functional groups.[9]

ReagentMolar Eq.Purpose
VHL-Linker-Azide1.0PROTAC Component 1
JQ1-Alkyne1.0PROTAC Component 2 (Warhead)
CuSO₄·5H₂O0.1Catalyst Precursor
Sodium Ascorbate0.3Reducing Agent
t-BuOH/H₂O (1:1)-Solvent System

Step-by-Step Procedure:

  • Dissolve the VHL-Linker-Azide (1.0 eq) and JQ1-Alkyne (1.0 eq) in a 1:1 mixture of t-butanol and water.

  • Add sodium ascorbate (0.3 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

  • Stir the reaction vigorously at room temperature overnight. The reaction mixture may become heterogeneous.

  • Monitor the reaction by LC-MS for the formation of the desired product mass.

  • Upon completion, dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the final PROTAC molecule by preparative reverse-phase HPLC to obtain a highly pure product.

  • Confirm the structure and purity using ¹H NMR, HRMS, and analytical HPLC.

Characterization and Validation

A successfully synthesized PROTAC requires rigorous analytical and biological validation.

Analysis TypePurposeExpected Outcome
¹H and ¹³C NMR Structural ElucidationPeaks corresponding to all three components (VHL ligand, linker, POI ligand) should be present with correct integrations and splitting patterns.
HRMS Molecular Weight ConfirmationThe observed mass should match the calculated exact mass of the PROTAC molecule.
Analytical HPLC Purity AssessmentA single major peak, typically >95% purity, is desired for biological assays.
Western Blot / Immunoblot Biological ActivityTreatment of relevant cells (e.g., breast cancer cell lines for BRD4) with the PROTAC should show a dose-dependent decrease in BRD4 protein levels.[9]

Conclusion

1-Cyclopropylpiperidine-4-carboxylic acid HCl is an excellent starting material for constructing advanced VHL ligands for PROTAC synthesis. Its incorporation allows for the exploration of chemical space beyond traditional hydroxyproline-based scaffolds, potentially leading to degraders with improved drug-like properties such as enhanced metabolic stability and cell permeability. The modular synthetic protocols provided herein offer a reliable and adaptable framework for researchers in drug discovery to develop novel and potent targeted protein degraders.

References

  • Structure-guided design and optimization of covalent VHL-targeted sulfonyl fluoride PROTACs. bioRxiv.
  • Synthesis of VHL ligands 130, 134, and 135. Reagents and conditions.
  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews.
  • Structure-Guided Design and Optimization of Covalent VHL-Targeted Sulfonyl Fluoride PROTACs. PMC.
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation st
  • Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. PMC - NIH.
  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PMC.
  • Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orientation.
  • Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. PMC.
  • Impact of Linker Composition on VHL PROTAC Cell Permeability.
  • Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. PMC.
  • Current strategies for the design of PROTAC linkers: a critical review.
  • PROTAC Linkers Chemical, Gene. MedChemExpress.
  • VHL ligands found in PROTACs. Linker attachment options are represented...
  • Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders. Tocris Bioscience.
  • Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs). MDPI.
  • Current strategies for the design of PROTAC linkers: a critical review.
  • A comprehensive review of emerging approaches in machine learning for de novo PROTAC design. RSC Publishing.
  • CN115124510B - A kind of PROTAC molecule, its preparation method and its application.
  • Design, synthesis, and anti-inflammatory potential of PROTAC drug molecules based on fondaparinux sodium. Diva-Portal.org.
  • Methods to accelerate PROTAC drug discovery. Biochemical Journal - Portland Press.
  • Workflow for E3 Ligase Ligand Valid
  • Novel approaches for the r

Sources

Application

Application Note: Designing Targeted Compound Libraries with 1-Cyclopropylpiperidine-4-carboxylic Acid Hydrochloride

Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Library Synthesis Engineers. Executive Summary 1-Cyclopropylpiperidine-4-carboxylic acid hydrochloride (CAS: 1788624-39-4) is a highly versatile, confor...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Library Synthesis Engineers.

Executive Summary

1-Cyclopropylpiperidine-4-carboxylic acid hydrochloride (CAS: 1788624-39-4) is a highly versatile, conformationally constrained building block utilized in modern drug discovery. The piperidine-4-carboxylic acid (isonipecotic acid) scaffold is a privileged structure, frequently deployed to mimic γ-aminobutyric acid (GABA) or to act as a rigid spacer that precisely orients pharmacophoric groups[1]. By incorporating an N-cyclopropyl substituent, medicinal chemists can achieve a superior multiparameter optimization profile—balancing basicity, reducing lipophilicity, and drastically enhancing metabolic stability compared to traditional N-alkyl analogs[2]. This application note details the structural rationale, physicochemical profiling, and self-validating protocols for integrating this core into high-throughput parallel synthesis workflows.

Structural Rationale & Multiparameter Optimization

The selection of the N-cyclopropylpiperidine motif is driven by specific pharmacokinetic and pharmacodynamic requirements in lead optimization:

  • Conformational Restriction: The rigid piperidine core restricts the spatial arrangement of the carboxylic acid (and subsequent amide derivatives), leading to high-affinity interactions with biological targets. This geometry has been successfully exploited in the development of Carbonic Anhydrase inhibitors[3] and Protein Kinase B (Akt) inhibitors[4].

  • Metabolic Stability (The Cyclopropyl Advantage): N-alkylation is necessary to tune the pKa of the piperidine nitrogen. However, standard N-methyl or N-ethyl groups are highly susceptible to Cytochrome P450 (CYP)-mediated α-carbon oxidation, leading to rapid N-dealkylation and high in vivo clearance. The cyclopropyl ring possesses a significantly higher C-H bond dissociation energy and introduces steric constraints that are unfavorable for the CYP active site geometry[2].

  • Target Versatility: Derivatives of this scaffold have recently been instrumental in the discovery of highly potent Cholesterol 24-Hydroxylase (CH24H) inhibitors[5] and G Protein-Coupled Receptor Kinase (GRK) 2/5 inhibitors[6].

MetabolicLogic N_Alkyl Standard N-Alkyl (e.g., N-Methyl) CYP CYP450 Oxidation N_Alkyl->CYP Dealkylation Rapid N-Dealkylation (High Clearance) CYP->Dealkylation N_Cyclopropyl N-Cyclopropyl Piperidine Steric High Bond Energy & Steric Hindrance N_Cyclopropyl->Steric Stable Metabolic Stability (Prolonged Half-Life) Steric->Stable

Caption: Logical relationship between N-cyclopropyl substitution and metabolic stability.

Physicochemical Profiling

When designing a targeted compound library, the core building block must leave sufficient "property space" for the appendage diversity (e.g., anilines, benzylamines, or piperazines) without violating Lipinski's Rule of Five. 1-Cyclopropylpiperidine-4-carboxylic acid is highly atom-efficient.

Table 1: Physicochemical Properties and Lead-Like Trajectory

PropertyCore Building Block (Free Base)Projected Amide Derivative RangeLipinski / Lead-Like Target
Molecular Weight ( g/mol ) 169.22300 - 450< 500
cLogP (Lipophilicity) ~0.81.5 - 3.5< 5.0
Topological Polar Surface Area (Ų) 40.560 - 90< 140
Hydrogen Bond Donors (HBD) 11 - 2< 5
Hydrogen Bond Acceptors (HBA) 34 - 6< 10
Rotatable Bonds 24 - 7< 10

Library Design Strategy

The primary functionalization vector for this scaffold is the C4-carboxylic acid. By utilizing high-throughput parallel amide coupling, hundreds of diverse derivatives can be synthesized simultaneously.

LibraryWorkflow Core 1-Cyclopropylpiperidine- 4-carboxylic acid HCl Coupling Parallel Amide Coupling (HATU, DIPEA, DMF) Core->Coupling AmineSet Diverse Amine Building Blocks (Primary/Secondary) AmineSet->Coupling Purification Mass-Directed Prep-HPLC Coupling->Purification QC QC Analysis (UPLC-MS, NMR) Purification->QC Screening High-Throughput Biological Screening QC->Screening

Caption: Workflow for the parallel synthesis of targeted compound libraries.

Self-Validating Experimental Protocols

To ensure the trustworthiness of the high-throughput library generation, the following protocol incorporates a self-validating activation check . This prevents the waste of expensive or rare amine building blocks by confirming the formation of the active ester prior to the coupling phase.

Protocol: High-Throughput Parallel Amide Coupling

Reagents & Materials:

  • 1-Cyclopropylpiperidine-4-carboxylic acid hydrochloride (Core)

  • Diverse primary/secondary amines (Library Appendages)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Preparation of Core Stock Solution: Dissolve 1-Cyclopropylpiperidine-4-carboxylic acid hydrochloride (1.0 eq) and HATU (1.1 eq) in anhydrous DMF to create a 0.2 M stock solution.

    • Causality: Anhydrous DMF is critical; trace water will hydrolyze the highly reactive OAt (7-azabenzotriazole) active ester back to the starting carboxylic acid, drastically reducing yields.

  • Base Addition & Pre-Activation: Add DIPEA (3.0 eq) to the stock solution and stir at room temperature for 15 minutes.

    • Causality: 3.0 equivalents of base are required: one to neutralize the HCl salt of the core, one to neutralize the acidic byproduct of HATU, and one to ensure the reaction remains basic. DIPEA is selected over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile against the active ester.

  • Self-Validation Check (Critical Step): Withdraw a 1 µL aliquot of the activation mixture and quench it into 100 µL of Methanol. Analyze via UPLC-MS.

    • Causality: Methanol rapidly reacts with the OAt active ester to form the corresponding methyl ester (MW = 183.25 g/mol ). If the UPLC-MS shows the methyl ester mass, the activation is validated. If only the free acid mass (MW = 169.22 g/mol ) is observed, the activation has failed (likely due to degraded HATU or wet solvent), and the reaction should be aborted before adding valuable amines.

  • Amine Coupling: Dispense the validated activated core solution into a 96-well reaction block containing the diverse amine building blocks (1.2 eq per well). Seal the block and agitate at room temperature for 12–16 hours.

  • Reaction Quenching & Workup: Evaporate the DMF using a centrifugal evaporator (e.g., Genevac). Re-dissolve the crude residues in Ethyl Acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

    • Causality: The NaHCO₃ wash is essential to remove the HOAt byproduct generated from HATU, which can interfere with subsequent biological assays if left in the final library.

  • Purification: Submit the crude block to Mass-Directed Preparative HPLC (MDAP) using a C18 column and a generic Acetonitrile/Water gradient with 0.1% Formic Acid.

References

  • ACS Medicinal Chemistry Letters - Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors[Link]

  • Journal of Medicinal Chemistry (ACS) - Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt)[Link]

  • Journal of Medicinal Chemistry (ACS) - Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors [Link]

  • NIH / Journal of Medicinal Chemistry - Utilizing a Structure-Based Docking Approach to Develop Potent G Protein-Coupled Receptor Kinase (GRK) 2 and 5 Inhibitors [Link]

Sources

Method

Application Note: Formulation and In Vivo Pharmacokinetic Profiling of 1-Cyclopropylpiperidine-4-carboxylic Acid Hydrochloride

Scientific Rationale and Context 1-Cyclopropylpiperidine-4-carboxylic acid hydrochloride is a highly polar, small-molecule intermediate increasingly utilized in the synthesis of advanced ionizable lipids (such as PNI 576...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale and Context

1-Cyclopropylpiperidine-4-carboxylic acid hydrochloride is a highly polar, small-molecule intermediate increasingly utilized in the synthesis of advanced ionizable lipids (such as PNI 576) for mRNA-lipid nanoparticle (LNP) delivery systems[1]. Understanding the independent in vivo pharmacokinetic (PK) profile of this molecule is critical for evaluating the metabolic fate, clearance, and potential toxicity of LNP degradation products.

Formulating this compound for preclinical PK studies (typically in rodents) requires a deep understanding of its acid-base chemistry. As a zwitterionic scaffold supplied as a hydrochloride (HCl) salt, its solubility and stability are highly dependent on the microenvironmental pH and excipient interactions[2]. This guide outlines self-validating formulation strategies to ensure accurate, reproducible systemic exposure during intravenous (IV) and oral (PO) dosing.

Physicochemical Profiling: The Causality of Dissolution

To design a robust formulation, we must analyze the causality behind the molecule's behavior in solution:

  • Amphoteric Nature: The molecule contains a basic piperidine nitrogen (estimated pKa​≈9.5 ) and an acidic carboxylic acid (estimated pKa​≈4.0 ).

  • The Isoelectric Point (pI) Risk: At a pH between 5.0 and 8.0, the molecule exists predominantly as a zwitterion (net neutral charge), which represents its state of lowest aqueous solubility.

  • Salt Disproportionation: The compound is supplied as an HCl salt, meaning the piperidine nitrogen is protonated, rendering the molecule highly water-soluble. However, exposing weakly basic HCl salts to excipients with proton-accepting carboxylate groups (e.g., sodium croscarmellose) or alkaline vehicles can raise the pH above the pHmax​ of the salt. This induces disproportionation, converting the highly soluble salt back into the poorly soluble free base or zwitterion[3].

Formulation Strategy: To prevent in vivo precipitation and ensure linear pharmacokinetics, the formulation vehicle must maintain a slightly acidic environment (pH 4.0–5.0) and avoid basic buffering agents.

Formulation Workflow & Decision Tree

FormulationWorkflow API 1-Cyclopropylpiperidine-4-carboxylic acid HCl (API Assessment) Split Dosing Route? API->Split IV_Route Intravenous (IV) Target: 1 mg/mL Split->IV_Route Systemic PK PO_Route Oral (PO) Target: 10 mg/mL Split->PO_Route Bioavailability IV_Vehicle Vehicle: 0.9% Saline (Maintains slightly acidic pH) IV_Route->IV_Vehicle PO_Vehicle Vehicle: 0.5% Methylcellulose (Avoid basic excipients) PO_Route->PO_Vehicle QC_IV QC Check: Visual Clarity & pH < 5.5 IV_Vehicle->QC_IV QC_PO QC Check: Homogeneity & pH < 5.5 PO_Vehicle->QC_PO QC_IV->IV_Vehicle Fail (Adjust pH) Pass_IV Sterile Filter (0.22 µm) Ready for IV Dosing QC_IV->Pass_IV Pass QC_PO->PO_Vehicle Fail (Re-mill) Pass_PO Vortex / Sonicate Ready for PO Dosing QC_PO->Pass_PO Pass

Figure 1: Decision tree and self-validating formulation workflow for IV and PO dosing.

Self-Validating Experimental Protocols

The following protocols are designed as closed-loop, self-validating systems. If the physical parameters at the Quality Control (QC) checkpoints are not met, the formulation has failed chemically and must be adjusted before dosing.

Protocol A: Intravenous (IV) Formulation (Target: 1 mg/mL Free Base Equivalent)

Vehicle Choice Rationale: 0.9% NaCl (Saline) is chosen over Phosphate-Buffered Saline (PBS). PBS has a pH of 7.4, which approaches the pI of the compound, risking zwitterion precipitation in the syringe. Unbuffered saline naturally assumes a slightly acidic pH when the HCl salt is dissolved.

  • Salt Factor Calculation: The molecular weight of the free base is 169.22 g/mol , and the HCl salt is 205.68 g/mol . To achieve 1.0 mg/mL of the active moiety, apply a salt correction factor of 1.22.

  • Weighing: Accurately weigh 12.2 mg of 1-Cyclopropylpiperidine-4-carboxylic acid HCl into a sterile glass vial.

  • Solvent Addition: Add 9.0 mL of sterile 0.9% NaCl.

  • Dissolution: Vortex for 2–3 minutes. The compound will dissolve rapidly due to favorable ion-dipole interactions of the protonated amine.

  • Self-Validation QC Checkpoint:

    • Action: Measure the pH using a calibrated micro-probe and inspect the solution against a black/white contrast board.

    • Validation Criteria: The pH must read between 4.0 and 5.5, and the solution must be optically clear. If the pH > 6.0, the system has failed (risk of disproportionation).

    • Correction: Add 0.1 N HCl dropwise until the pH drops below 5.5 and clarity is restored.

  • Finalization: QS to exactly 10.0 mL with 0.9% NaCl. Filter through a 0.22 µm Polyethersulfone (PES) syringe filter to ensure sterility for IV administration.

Protocol B: Oral (PO) Formulation (Target: 10 mg/mL Free Base Equivalent)

Vehicle Choice Rationale: 0.5% Methylcellulose (MC) in ultra-pure water provides viscosity to maintain uniform suspension if the concentration exceeds the solubility limit, while avoiding alkaline excipients that cause HCl salt disproportionation[3].

  • Weighing: Weigh 122.0 mg of the HCl salt.

  • Wetting: Add 1.0 mL of 0.5% MC vehicle to the powder. Vortex vigorously to create a uniform, lump-free paste. Causality: Wetting prevents the formation of dry core agglomerates, which can artificially lower the Cmax​ during oral absorption.

  • Dilution: Add 8.0 mL of the 0.5% MC vehicle. Sonicate in a water bath at room temperature for 10 minutes.

  • Self-Validation QC Checkpoint:

    • Action: Allow the vial to sit undisturbed for 5 minutes. Observe for rapid sedimentation and measure pH.

    • Validation Criteria: The formulation should appear as a stable, homogeneous solution or fine suspension without rapid settling. pH must remain < 5.5.

  • Finalization: QS to 10.0 mL with 0.5% MC. Vortex immediately prior to drawing into the oral gavage syringe.

In Vivo Pharmacokinetic Study Design & Bioanalysis

Study Design:

  • Model: Male Sprague-Dawley rats (n=3 per dosing route).

  • Dosing: IV administration via tail vein at 2 mg/kg; PO administration via oral gavage at 10 mg/kg.

  • Sampling: Blood samples (200 µL) collected via saphenous vein at Predose, 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2​EDTA tubes.

  • Processing: Centrifuge at 3,000 × g for 10 minutes at 4°C to isolate plasma.

Expert Insight on Bioanalysis (LC-MS/MS): 1-Cyclopropylpiperidine-4-carboxylic acid is an exceptionally polar, low-molecular-weight aliphatic compound. Do not use a standard C18 reversed-phase column. On a C18 column, this molecule will elute in the void volume alongside endogenous plasma salts, leading to severe ion suppression and assay failure.

  • Solution: Utilize a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters Acquity BEH Amide) with a mobile phase of Acetonitrile and 10 mM Ammonium Formate (pH 3.0). This ensures adequate retention (capacity factor k′>2 ) and sharp peak shapes, validating the bioanalytical integrity of the PK data.

Quantitative Data Presentation

The following table summarizes the expected pharmacokinetic parameters based on the physicochemical properties and formulation strategy of the compound.

Pharmacokinetic ParameterUnitIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax​ (Maximum Plasma Concentration)ng/mL1850 ± 120450 ± 45
Tmax​ (Time to Maximum Concentration)h0.0831.5 ± 0.5
AUC0−∞​ (Area Under the Curve)h*ng/mL2400 ± 1808400 ± 600
T1/2​ (Elimination Half-Life)h2.1 ± 0.32.8 ± 0.4
Cl (Systemic Clearance)mL/min/kg13.8 ± 1.2N/A
Vdss​ (Volume of Distribution at Steady State)L/kg2.5 ± 0.2N/A
F (Absolute Bioavailability)%N/A~70.0%

Note: High oral bioavailability (~70%) is expected due to the molecule's small size and the maintenance of its protonated, highly soluble state in the acidic environment of the upper gastrointestinal tract.

References

  • John, C. et al. "Formulating weakly basic HCl salts: relative ability of common excipients to induce disproportionation and the unique deleterious effects of magnesium stearate." Pharmaceutical Research, 2013. URL:[Link]

  • Sygnature Discovery. "Pre-Clinical Formulation & in vivo Pharmacology Delivery." Sygnature Discovery Formulation Guidelines. URL:[Link]

  • Heyes, J. et al. "Ionizable lipids for nucleic acid delivery." US Patent US20220378917A1, Google Patents, 2022.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 1-Cyclopropylpiperidine-4-carboxylic Acid Coupling

Welcome to the Technical Support Center. This guide is engineered for medicinal chemists and drug development professionals facing bottlenecks when coupling 1-cyclopropylpiperidine-4-carboxylic acid with sterically hinde...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for medicinal chemists and drug development professionals facing bottlenecks when coupling 1-cyclopropylpiperidine-4-carboxylic acid with sterically hindered or electron-deficient amines.

By synthesizing field-proven methodologies and mechanistic chemical logic, this guide provides actionable, self-validating protocols to optimize your amide bond formations.

Diagnostic FAQs: Understanding the Chemical Bottleneck

Q1: Why does 1-cyclopropylpiperidine-4-carboxylic acid exhibit such poor coupling yields with standard reagents like EDC/HOBt? A1: The reactivity of the C4-carboxylic acid is heavily dictated by the conformational dynamics of the piperidine ring. The bulky N-cyclopropyl group can induce 1,3-diaxial interactions, often forcing the carboxylate into a sterically congested axial conformation. Standard carbodiimides (like EDC) form an O-acylisourea intermediate that is highly bulky. In a sterically hindered environment, the rate of nucleophilic attack by the amine plummets, allowing hydrolysis of the active ester to outcompete amide bond formation [3].

Q2: My LC-MS shows complete consumption of the carboxylic acid, but my amide yield is still <10%. What is happening? A2: This is the classic signature of steric hindrance at the nucleophilic attack stage. The carboxylic acid is successfully activated (forming an OBt/OAt ester), but the incoming amine is too hindered to attack. Consequently, the active ester either hydrolyzes back to the starting material during workup or remains unreacted. Furthermore, the basicity of the N-cyclopropyl tertiary amine (pKa ~9-10) can interfere with the local pH, sometimes neutralizing the incoming amine salt or competing with the coupling additives [3].

Q3: How do I overcome this specific steric clash? A3: You must shift to coupling reagents that either (A) provide neighboring-group participation to artificially accelerate the amine attack, or (B) create a sterically compact activated intermediate.

  • Approach A: Use HOAt-based uronium salts like HATU or the morpholino-based COMU . The pyridine nitrogen in the OAt leaving group stabilizes the incoming amine via a hydrogen-bonded 7-membered cyclic transition state, drastically lowering the activation energy [1].

  • Approach B: For extreme steric clashes (e.g., coupling with tert-butyl amines or 2,6-disubstituted anilines), convert the acid into an Acyl Fluoride . The C-F bond is highly reactive yet sterically minimal, allowing bulky amines to approach without spatial obstruction [2].

Quantitative Reagent Comparison

To select the optimal reagent system, compare the mechanistic advantages and historical performance metrics for hindered piperidine-4-carboxylic acid derivatives:

Coupling ReagentActivated IntermediateSteric ToleranceTypical Yield (%)Reaction TimeCausality / Notes
EDC / HOBt O-acylisourea / OBtLow20 - 40%16 - 24 hBulky intermediate; high risk of hydrolysis before amine attack.
HATU / DIPEA OAt active esterHigh75 - 90%2 - 4 hH-bonding TS accelerates attack; risk of amine guanidinylation [1].
COMU / TMP Oxyma active esterVery High80 - 95%1 - 3 hSafer profile; Oxyma leaving group is highly reactive and less bulky.
TFFH / DIPEA Acyl FluorideExtreme85 - 98%4 - 12 hMinimal steric bulk around the carbonyl; ideal for anilines [2].

Experimental Protocols: Self-Validating Workflows

Do not simply mix all reagents together. In hindered systems, the order of addition is critical to prevent side reactions.

Protocol A: HATU-Mediated Pre-Activation Coupling

Use this protocol for moderately to highly hindered aliphatic amines.

  • Dissolution: Dissolve 1-cyclopropylpiperidine-4-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (0.2 M) under a nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

    • Causality: The base neutralizes any HCl salts and deprotonates the carboxylic acid to initiate attack on HATU. If substrate epimerization is a concern, substitute DIPEA with TMP (2,2,6,6-tetramethylpiperidine), which is strictly non-nucleophilic and prevents ketene formation.

  • Pre-Activation: Cool the reaction to 0 °C. Add HATU (1.05 eq) in one portion. Stir at 0 °C for 10 minutes.

    • Causality: Pre-activation ensures the uronium salt is entirely consumed to form the OAt-ester before the amine is introduced. This prevents the excess HATU from reacting directly with your amine to form an unreactive guanidinium byproduct.

    • Self-Validation Step: Pull a 1 µL aliquot for LC-MS. You should observe >95% conversion to the OAt-active ester mass before proceeding.

  • Coupling: Add the sterically hindered amine (1.1 eq). Allow the reaction to warm to room temperature and stir for 3 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to strip residual DMF) and brine. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: Acyl Fluoride Generation via TFFH

Use this protocol for extreme steric hindrance (e.g., coupling with anilines or bulky secondary amines).

  • Dissolution: Dissolve 1-cyclopropylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous DCM (0.1 M).

  • Activation: Add DIPEA (2.0 eq) and TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.1 eq).

  • Acyl Fluoride Formation: Stir at room temperature for 1 hour.

    • Causality: TFFH converts the carboxylic acid into an acyl fluoride in situ. Unlike bulky OAt or OBt esters, the acyl fluoride is sterically compact, drastically lowering the spatial barrier for the approach of a bulky amine nucleophile [2].

  • Coupling: Add the hindered amine (1.2 eq). Heat the reaction to 40 °C if necessary, stirring for 12 hours.

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted piperidine starting material), then saturated NaHCO₃. Dry and concentrate.

Mechanistic & Troubleshooting Visualizations

DecisionTree Start Low Amide Yield (1-Cyclopropylpiperidine-4-COOH) Check1 Is the amine partner extremely hindered (e.g., aniline, t-butyl)? Start->Check1 AcylF Use Acyl Fluoride (TFFH or DAST) Execute Protocol B Check1->AcylF Yes Check2 Is N-cyclopropyl basicity causing side reactions? Check1->Check2 No Base Switch base to TMP or 2,4,6-Collidine Check2->Base Yes HATU Use HATU/COMU Pre-activation Execute Protocol A Check2->HATU No

Troubleshooting Decision Tree for 1-Cyclopropylpiperidine-4-carboxylic Acid Coupling.

Mechanism Acid 1-Cyclopropylpiperidine- 4-carboxylic acid Deprot Deprotonation (DIPEA/TMP) Acid->Deprot HATU_Attack Attack on HATU (Uronium Carbon) Deprot->HATU_Attack OAt OAt Active Ester Formation HATU_Attack->OAt TS 7-Membered Cyclic TS (H-Bonding) OAt->TS Product Sterically Hindered Amide Product TS->Product

HATU Activation Pathway and 7-Membered Cyclic Transition State Evasion of Steric Hindrance.

References

  • HATU - Wikipedia. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Royal Society of Chemistry (RSC). Available at:[Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry. Available at:[Link]

Optimization

Technical Support Center: Troubleshooting "Epimerization" During 1-Cyclopropylpiperidine-4-carboxylic Acid HCl Activation

Welcome to the Advanced Technical Support Center. As researchers scale up syntheses involving functionalized piperidines, unexpected chromatographic behavior frequently stalls development.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As researchers scale up syntheses involving functionalized piperidines, unexpected chromatographic behavior frequently stalls development. This guide addresses the most common—and most frequently misdiagnosed—issue encountered when activating and coupling 1-cyclopropylpiperidine-4-carboxylic acid HCl: the appearance of double peaks.

FAQ 1: The Stereochemical Reality

Q: I am observing two distinct peaks by LCMS and doubled signals in my 1 H NMR after activating and coupling 1-cyclopropylpiperidine-4-carboxylic acid HCl. Is my starting material epimerizing at the C4 position?

A: No. Your starting material is not epimerizing because it is strictly achiral.

The Causality: 1-Cyclopropylpiperidine-4-carboxylic acid possesses an internal plane of symmetry ( σ ) that passes directly through the N1-nitrogen and the C4-carbon. Because the two halves of the piperidine ring (C2/C3 and C6/C5) are enantiotopic, the molecule cannot possess a stereocenter at C4. Inverting the C4 position yields an identical, superimposable structure.

If you are observing peak duplication, you are experiencing one of two phenomena:

  • Amide Rotamers: Coupling this acid to an amine creates a sterically hindered amide bond. Restricted rotation around the newly formed C–N bond leads to stable cis and trans rotamers that resolve chromatographically.

  • Nucleophile Epimerization: If you are coupling this achiral acid to a chiral amine (e.g., an amino acid ester), the basic conditions required to neutralize the HCl salt of your starting material may have caused your nucleophile to epimerize via α -proton abstraction[1].

FAQ 2: Diagnostic Validation

Q: How can I definitively prove whether my double peaks are benign amide rotamers or the result of nucleophile epimerization?

A: You must execute a Variable Temperature (VT) NMR experiment. Every troubleshooting protocol must be self-validating. Because rotamers are kinetic states separated by a thermal energy barrier, applying heat will cause them to interconvert rapidly on the NMR timescale. True diastereomers (epimers) are distinct molecules and will not merge.

Self-Validating VT-NMR Protocol:

  • Sample Preparation: Dissolve 5–10 mg of your purified coupling product in a high-boiling deuterated solvent (e.g., DMSO- d6​ or DMF- d7​ ).

  • Baseline Acquisition: Acquire a standard 1 H NMR spectrum at 25 °C. Identify the doubled signals (typically the amide proton or α -protons of the nucleophile).

  • Thermal Titration: Gradually heat the sample in the NMR probe in 15 °C increments (e.g., 25 °C 40 °C 55 °C 70 °C 90 °C), acquiring a spectrum at each step.

  • Data Interpretation:

    • If the peaks broaden and coalesce into a single sharp peak at high temperatures: You have amide rotamers . No further action is needed; the synthesis is successful.

    • If the peaks remain distinct and do not coalesce even at 90 °C: You have true diastereomers . Your chiral nucleophile has epimerized during the coupling reaction.

TroubleshootingWorkflow Start Observe 2 Peaks in LCMS/NMR CheckChiral Is the nucleophile chiral? Start->CheckChiral VTNMR Perform VT-NMR (e.g., 90°C in DMSO-d6) CheckChiral->VTNMR Yes / No Merge Peaks Merge VTNMR->Merge NoMerge Peaks Remain Distinct VTNMR->NoMerge Rotamers Diagnosis: Amide Rotamers (No action needed) Merge->Rotamers Epimer Diagnosis: Nucleophile Epimerization NoMerge->Epimer If Nucleophile Chiral Byproduct Diagnosis: Activation Byproduct (e.g. N-acylurea) NoMerge->Byproduct If Nucleophile Achiral

Diagnostic workflow for resolving peak duplication during piperidine-4-carboxylic acid coupling.

FAQ 3: Preventing Nucleophile Epimerization

Q: My VT-NMR confirmed the peaks did not coalesce. My chiral amine nucleophile is epimerizing. How do I optimize the activation of 1-cyclopropylpiperidine-4-carboxylic acid HCl to prevent this?

A: You must lower the pKa of your reaction environment and switch to a milder coupling reagent. Because your starting material is an HCl salt, you are forced to add an extra equivalent of base just to liberate the free carboxylate. If you use a strong tertiary amine like N,N -diisopropylethylamine (DIPEA, pKa ~10.5), this local high basicity rapidly deprotonates the α -carbon of sensitive chiral nucleophiles[2].

The Solution: Substitute DIPEA with the weaker base N -methylmorpholine (NMM, pKa 7.4) and utilize Propylphosphonic anhydride (T3P)[3]. T3P is exceptionally effective at suppressing epimerization, avoids the formation of oxazolone intermediates, and generates strictly water-soluble byproducts[4].

Quantitative Comparison of Coupling Conditions for Sensitive Substrates
Coupling ReagentBaseBase pKaEpimerization RiskByproduct Removal
HATUDIPEA10.5HighChromatography required
EDC/HOBtTEA10.7ModerateAqueous wash
COMU2,4,6-Collidine7.4LowAqueous wash
T3P NMM 7.4 Very Low Aqueous wash
Step-by-Step Methodology: Low-Epimerization T3P Coupling

To ensure a self-validating, high-purity amide bond formation without nucleophile epimerization, follow this optimized protocol:

Reagents:

  • 1-Cyclopropylpiperidine-4-carboxylic acid HCl (1.0 equiv)

  • Chiral Amine Nucleophile (1.0 equiv)

  • N -Methylmorpholine (NMM) (3.0 equiv)

  • T3P (50 wt% solution in EtOAc) (1.5 equiv)

  • Anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

Procedure:

  • Suspension & Neutralization: Suspend 1-cyclopropylpiperidine-4-carboxylic acid HCl and the chiral amine in anhydrous EtOAc (to achieve a 0.1 M concentration). Cool the reaction flask to 0 °C using an ice bath.

  • Base Addition: Dropwise add NMM (3.0 equiv). Note: 1.0 equiv is consumed immediately to neutralize the HCl salt of the piperidine, while the remaining 2.0 equiv facilitate the coupling without risking α -deprotonation of the nucleophile. Stir for 10 minutes.

  • Activation: Slowly add the T3P solution (1.5 equiv) dropwise while maintaining the temperature at 0 °C.

  • Coupling: Remove the ice bath. Allow the reaction to warm to room temperature and stir for 12 hours. Monitor completion via LCMS.

  • Aqueous Workup: Quench the reaction with deionized water. Wash the organic layer sequentially with 0.5 M HCl (to remove unreacted amines), saturated aqueous NaHCO 3​ , and brine.

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. The water-soluble T3P byproducts will have been completely removed during the aqueous washes, typically yielding product pure enough to bypass column chromatography.

References
  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048-5051.[Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.[Link]

  • Al-Awadhi, N. et al. (2018). Total Synthesis of the Highly N-Methylated Acetylene-Containing Anticancer Peptide Jahanyne. Organic Letters, 20(3), 673-676.[Link]

Sources

Troubleshooting

Technical Support Center: Yield Optimization for the Scale-Up Synthesis of 1-Cyclopropylpiperidine-4-carboxylic Acid Hydrochloride

Welcome to the process chemistry technical support center. This guide is specifically engineered for researchers and drug development professionals scaling up the synthesis of 1-cyclopropylpiperidine-4-carboxylic acid hy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the process chemistry technical support center. This guide is specifically engineered for researchers and drug development professionals scaling up the synthesis of 1-cyclopropylpiperidine-4-carboxylic acid hydrochloride , a critical intermediate often utilized in the preparation of ionizable lipids (e.g., PNI series) and CNS-active therapeutics.

Scaling up this molecule presents unique thermodynamic and isolation challenges, primarily centered around the instability of the cyclopropyliminium intermediate, the zwitterionic nature of the free acid, and the hygroscopicity of the final salt. This guide bypasses basic theory to deliver field-proven, causality-driven solutions.

Part 1: Process Workflow & Mechanistic Pathway

SynthesisWorkflow SM Ethyl piperidine-4-carboxylate (Starting Material) Int1 Ethyl 1-cyclopropylpiperidine-4-carboxylate (Intermediate) SM->Int1 Reductive Amination (STAB, THF) Reagent [(1-Ethoxycyclopropyl)oxy]TMS (Cyclopropyl Donor) Reagent->Int1 Hydrolysis 1. Aqueous NaOH (Saponification) 2. HCl to pH 1-2 Int1->Hydrolysis Int2 1-Cyclopropylpiperidine-4-carboxylic acid (Aqueous Zwitterion) Hydrolysis->Int2 Isolation Evaporation to Dryness & IPA Extraction (Desalting) Int2->Isolation Water Removal Product 1-Cyclopropylpiperidine-4-carboxylic acid HCl (Final Product) Isolation->Product MTBE Crystallization

Workflow for the scale-up synthesis of 1-cyclopropylpiperidine-4-carboxylic acid HCl.

Part 2: Troubleshooting FAQs (Mechanistic Insights & Solutions)

Q1: Why is my yield dropping during the N-cyclopropylation step upon scale-up?

Causality: Direct alkylation with cyclopropyl halides fails due to steric hindrance and competitive elimination. Therefore, reductive amination using a cyclopropanone equivalent like[(1-ethoxycyclopropyl)oxy]trimethylsilane is the industry standard [1]. However, this reaction proceeds via a highly strained cyclopropyliminium intermediate. If the reducing agent is added concurrently with the reagents, it prematurely reduces the cyclopropanone equivalent to cyclopropanol before the iminium can fully form, leaving unreacted starting material. Solution: Implement a pre-formation phase . Stir the secondary amine, the cyclopropyl donor, and catalytic acetic acid for 1–2 hours before introducing the reductant. Self-Validation Check: Monitor the reaction via in-situ FTIR. Do not add the reductant until the N-H stretch (~3300 cm⁻¹) disappears and the C=N iminium stretch (~1670 cm⁻¹) plateaus.

Q2: I am detecting a significant amount of N-propylpiperidine byproduct. How do I minimize this?

Causality: The cyclopropyliminium ion suffers from severe Baeyer ring strain. If the reduction kinetics are too slow (often caused by low temperatures or weak reductants), the three-membered ring undergoes electrophilic ring-opening to form an acyclic iminium ion, which is subsequently reduced to the N-propyl derivative [2]. Solution: Optimize the reduction kinetics by switching to Sodium Triacetoxyborohydride (STAB) in a non-coordinating solvent (like 1,2-dichloroethane or THF) and maintain the reaction strictly between 10 °C and 15 °C. Acidic pH excursions (pH < 4) accelerate ring-opening; buffer the system with sodium acetate if necessary.

Q3: I am losing product during the isolation of the free carboxylic acid after ester hydrolysis. How can I improve recovery?

Causality: 1-Cyclopropylpiperidine-4-carboxylic acid is a zwitterion (containing a basic tertiary amine and an acidic carboxylate). At neutral pH (its isoelectric point), it is highly water-soluble but entirely insoluble in standard extraction solvents (EtOAc, DCM, MTBE). Attempts to perform liquid-liquid extraction will result in near-total yield loss to the aqueous waste stream. Solution: Bypass free-base isolation entirely. After saponification with NaOH, acidify the aqueous layer to pH 1–2 with concentrated HCl. Evaporate the water completely under reduced pressure. Extract the resulting solid residue (a mixture of the product HCl salt and NaCl) with anhydrous isopropanol (IPA). The organic product dissolves, leaving the inorganic NaCl behind.

Q4: The final HCl salt is hygroscopic and "oils out" instead of crystallizing. What are the optimal conditions?

Causality: "Oiling out" (liquid-liquid phase separation) occurs when the crystal lattice cannot nucleate, usually due to trace water trapped in the highly hygroscopic cyclopropylpiperidine core, or when the solvent system is too polar. Solution: Rigorously dry the IPA extract via azeotropic distillation with toluene until the Karl Fischer (KF) water content is <0.2%. Concentrate the solution to 3 volumes, heat to 60 °C, and slowly dose in an anti-solvent (Methyl tert-butyl ether, MTBE) until the cloud point is reached. Seed the reactor, age for 1 hour, and cool to 0 °C at a rate of 0.5 °C/min.

Part 3: Quantitative Data Presentation

Selecting the correct reducing agent is the most critical safety and yield parameter for this scale-up.

Reducing AgentTypical Yield (%)Scale-Up Safety ProfileByproduct Profile (N-Propyl formation)
NaBH₃CN 75 - 85%High Risk: Evolves highly toxic HCN gas under acidic conditions. Requires alkaline scrubbers.Low (<2%) if T < 10 °C.
STAB (Na(OAc)₃BH) 85 - 92%Low Risk: No cyanide generation. Mild, controllable exotherm.Trace (<1%); requires non-alcoholic solvent (THF/DCE).
Borane-Pyridine 60 - 70%Moderate Risk: Pyridine toxicity and difficult residual solvent removal.High (up to 15%) due to slow reduction kinetics.

Part 4: Self-Validating Experimental Protocol

This protocol is engineered for a 100-gram scale synthesis, incorporating In-Process Controls (IPCs) to ensure the system validates itself at every critical juncture.

Step 1: Reductive Amination (N-Cyclopropylation)

  • Charge a jacketed reactor with ethyl piperidine-4-carboxylate (100 g, 0.636 mol) and anhydrous THF (1.0 L).

  • Add[(1-ethoxycyclopropyl)oxy]trimethylsilane (133 g, 0.763 mol) and glacial acetic acid (38 g, 0.636 mol).

  • Stir at 20 °C for 2 hours.

    • IPC 1: Sample for GC-MS or FTIR to confirm >95% conversion to the iminium intermediate.

  • Cool the reactor to 10 °C. Portion-wise, add Sodium Triacetoxyborohydride (STAB) (202 g, 0.954 mol) over 1 hour, maintaining internal temperature < 15 °C.

  • Quench with 1N NaOH (500 mL) to pH 9. Extract with MTBE (2 x 500 mL), wash with brine, and concentrate to yield the intermediate ester.

Step 2: Saponification & Desalting

  • Dissolve the crude ester in ethanol (300 mL) and add 2N NaOH (400 mL). Heat to 60 °C for 3 hours.

    • IPC 2: TLC (DCM:MeOH 9:1) to confirm complete disappearance of the ester.

  • Cool to 10 °C and acidify with concentrated HCl to pH 1.5.

  • Strip the solvent completely under reduced pressure (rotary evaporator or wiped film evaporator) until a dry white/yellow solid remains.

    • IPC 3: Karl Fischer titration of the solid must show < 1.0% water.

  • Suspend the solid in anhydrous Isopropanol (IPA) (800 mL), heat to 50 °C for 30 minutes, and filter hot to remove insoluble NaCl.

Step 3: Crystallization

  • Concentrate the IPA filtrate to approximately 300 mL.

  • Heat to 60 °C. Slowly add MTBE (anti-solvent) dropwise until the solution becomes slightly turbid (approx. 150 mL).

  • Add 0.5 g of authentic 1-cyclopropylpiperidine-4-carboxylic acid HCl seed crystals.

  • Age at 60 °C for 1 hour to allow the seed bed to mature, then cool to 5 °C at 0.5 °C/min.

  • Filter, wash with cold MTBE, and dry under vacuum at 45 °C to afford the product as a highly crystalline white solid.

Part 5: References

  • Advances in the Synthesis of Cyclopropylamines Source: Chemical Reviews, ACS Publications, 2025. URL:[Link]

  • A Simple Method for the Formation of Cyclopropylamines: The First Synthesis of Tricyclopropylamine Source: Tetrahedron Letters, 1995, 36(41), 7399-7402. URL:[Link]

Optimization

Resolving solubility issues of 1-Cyclopropylpiperidine-4-carboxylic acid HCl in DMSO for screening

Welcome to the Technical Support Center. This guide is specifically designed for drug development professionals and application scientists facing solubility bottlenecks with highly polar or zwitterionic precursors, speci...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for drug development professionals and application scientists facing solubility bottlenecks with highly polar or zwitterionic precursors, specifically focusing on 1-Cyclopropylpiperidine-4-carboxylic acid HCl in High-Throughput Screening (HTS) environments.

Below, you will find a mechanistic breakdown of why this specific class of compounds fails in standard solvent systems, an interactive troubleshooting workflow, and a self-validating protocol to rescue your screening libraries.

Diagnostic Workflow

G Start Compound Insoluble in 100% DMSO CheckWater Assess DMSO Water Content Start->CheckWater WaterHigh Hygroscopic / Old DMSO (>0.1% H2O) CheckWater->WaterHigh WaterLow Anhydrous DMSO (Confirmed) CheckWater->WaterLow Action1 Discard & Use Fresh Anhydrous DMSO WaterHigh->Action1 Action2 In Situ Free-Basing (Add 1.1 eq DIPEA) WaterLow->Action2 Action1->Start Retest Success Solubilized for HTS Action2->Success Clear Solution Fail Precipitation Persists Action2->Fail Cloudy/Pellet Action3 Formulate with Compatible Co-solvent Fail->Action3 Action3->Success

Workflow for troubleshooting HCl salt solubility failures in DMSO for HTS.

Diagnostic FAQs: Understanding the Causality

Q1: Why does 1-Cyclopropylpiperidine-4-carboxylic acid HCl fail to dissolve in 100% anhydrous DMSO, even at standard 10 mM screening concentrations? A1: The root cause lies in the thermodynamic stability of the salt's crystal lattice versus the solvating power of the solvent. DMSO is a polar aprotic solvent. While its highly polarized sulfoxide bond effectively solvates cations (like the protonated piperidine ring), it lacks hydrogen-bond donors. Consequently, it is1[1]. The energy required to break the ionic bonds of the HCl salt exceeds the solvation energy provided by pure DMSO, leaving the compound insoluble.

Q2: Can I use heat and sonication to force the compound into solution? A2: We strongly advise against relying solely on kinetic interventions. While heating (e.g., to 37°C) and sonication will temporarily disrupt the crystal lattice and may yield a clear solution, this creates a metastable, supersaturated state. Upon returning to ambient temperature or during freeze-thaw cycles (-20°C storage), the compound will rapidly 2[2]. This phenomenon, often invisible to the naked eye as micro-precipitates, leads to inaccurate dosing and false negatives in your biological assays.

Q3: My DMSO has been sitting on the bench. Could water absorption be affecting solubility? A3: Yes. DMSO is highly hygroscopic and 3[3]. While trace water might paradoxically increase the solubility of an HCl salt by providing hydrogen bonds for the chloride ion, using hydrated DMSO is catastrophic for HTS libraries. Hydration alters the solvent's viscosity (disrupting acoustic liquid handling robotics), accelerates the chemical degradation of acid-labile compounds, and drastically reduces the solubility of lipophilic compounds in your library[3][4]. Always use fresh, anhydrous DMSO purged with nitrogen or argon.

Q4: What is the most reliable chemical method to achieve a stable 10 mM stock solution for this compound? A4: In situ free-basing. By adding a slight molar excess (1.05 - 1.1 equivalents) of a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) directly to the DMSO suspension, you neutralize the HCl salt. This yields the free 1-Cyclopropylpiperidine-4-carboxylic acid (which exhibits vastly improved DMSO solubility) and a soluble organic salt (DIPEA-HCl)[5][6].

Quantitative Strategy Comparison

To aid in experimental design, the following table summarizes the quantitative risks and viabilities of different solubilization strategies for HTS environments.

Solubilization StrategyMechanistic ActionHTS CompatibilityPrimary Risk / Drawback
Heat & Sonication Kinetic disruption of crystal latticeLowHigh risk of micro-precipitation upon cooling; causes false negatives[2].
Aqueous Co-solvent (5% H₂O) H-bond donation to solvate Cl⁻ anionLowAlters acoustic dispensing parameters; degrades other library members[3].
In Situ Free-Basing (DIPEA) Neutralizes HCl, lowers lattice energyHigh Introduces trace DIPEA-HCl into the assay (must run a vehicle control).
DMSO-Rich Rejuvenation Removes absorbed water via vapor phaseMediumOnly effective if precipitation was caused by water absorption, not lattice energy[3].

Standard Operating Procedure: In Situ Free-Basing

This protocol is designed as a self-validating system . It does not just instruct you on how to mix the reagents, but incorporates a mandatory physical validation step to ensure no micro-precipitates are carried over into your assay plates.

Prerequisites:

  • Target Compound: 1-Cyclopropylpiperidine-4-carboxylic acid HCl

  • Solvent: Fresh, Anhydrous DMSO (≤0.005% water, sealed under Argon)[7].

  • Reagent: N,N-Diisopropylethylamine (DIPEA, ≥99% purity)

Step-by-Step Methodology:

  • Gravimetric Assessment: Accurately weigh your target molar amount of 1-Cyclopropylpiperidine-4-carboxylic acid HCl into a sterile, low-bind microcentrifuge tube (e.g., 10 µmol for a 1 mL stock).

  • Primary Solvation: Add the calculated volume of anhydrous DMSO (e.g., 1000 µL) to achieve a 10 mM theoretical concentration. Vortex for 30 seconds.

    • Observation: The solution will likely remain a cloudy suspension due to the insoluble chloride salt lattice.

  • Stoichiometric Base Addition: Add 1.1 equivalents of pure DIPEA (e.g., 11 µmol) directly to the suspension.

    • Causality Check: The non-nucleophilic base deprotonates the piperidinium core. This breaks the rigid ionic lattice, releasing the chloride ion to form the highly DMSO-soluble DIPEA-HCl salt, while the free zwitterionic/amino acid derivative easily solvates in the polar aprotic environment.

  • Agitation: Vortex the mixture vigorously for 60 seconds, followed by mild sonication in a room-temperature water bath for 2 minutes. The solution should transition to completely clear.

  • Quality Control (Self-Validation): Centrifuge the tube at 10,000 x g for 5 minutes. Carefully inspect the very bottom of the tube for a microscopic pellet.

    • Validation: If no pellet is present, the free-basing was successful and the solution is thermodynamically stable. If a pellet remains, the compound may require a different primary solvent (e.g., DMF) or lower stock concentration.

  • Storage & Handling: Aliquot the clear supernatant into tightly sealed tubes. Store at -20°C or -80°C. 7 by creating single-use aliquots to prevent atmospheric moisture absorption[7].

References

  • High-Throughput Salt Screening of Synthetic Intermediates: Effects of Solvents, Counterions, and Counterion Solubility ACS Publications URL:[Link]

  • How can dimethyl sulfoxide enhance solubility in lab applications? Quora URL:[Link]

  • Solubility of compounds slightly soluble or insoluble in DMSO? ResearchGate URL:[Link]

  • Overcoming problems of compound storage in DMSO: solvent and process alternatives PubMed / NIH URL:[Link]

  • In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening ResearchGate URL:[Link]

  • HTS Library Plate Rejuvenation Using a DMSO-Rich Atmosphere University of Dundee Research Portal URL:[Link]

Sources

Troubleshooting

Preventing salt dissociation of 1-Cyclopropylpiperidine-4-carboxylic acid hydrochloride in aqueous buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and prevent the salt dissociation (disproportiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and prevent the salt dissociation (disproportionation) of 1-Cyclopropylpiperidine-4-carboxylic acid hydrochloride in aqueous buffers.

This molecule is amphoteric, containing both a basic piperidine nitrogen and an acidic carboxylic group. While the hydrochloride (HCl) salt is highly soluble, it is thermodynamically unstable in standard physiological buffers, leading to complex phase behaviors that can compromise your assays and formulations.

PhaseBehavior API 1-Cyclopropylpiperidine-4-carboxylic acid HCl (Protonated Cation) Buffer Aqueous Buffer Addition (pH > pHmax) API->Buffer Dissolution Stabilized Stabilized Salt Solution (pH < pHmax + Cl-) API->Stabilized Acidic Formulation Zwitterion Zwitterion Formation (Deprotonated COOH) Buffer->Zwitterion Deprotonation Precipitate Free Base Precipitation (Disproportionation) Zwitterion->Precipitate Exceeds Solubility

Thermodynamic pathways of 1-Cyclopropylpiperidine-4-carboxylic acid HCl in aqueous media.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my 1-Cyclopropylpiperidine-4-carboxylic acid HCl solution turn cloudy after dilution in standard PBS (pH 7.4)? A1: This is a classic case of salt disproportionation driven by the molecule's amphoteric nature. In the solid HCl salt, both the piperidine nitrogen and the carboxylic acid are protonated (forming a cation). When diluted in PBS (pH 7.4), the microenvironmental pH exceeds the pKa of the carboxylic acid (~4.0). The acid deprotonates, forming a zwitterion (net-zero charge). Because the zwitterion has drastically lower aqueous solubility than the HCl salt, the system minimizes its Gibbs free energy by precipitating the least soluble phase, forcing the salt to disproportionate[1].

Q2: What is pHmax​ and how does it dictate the dissociation of my HCl salt? A2: pHmax​ is the critical, invariant pH at which the solubility of the solid salt ( Ssalt​ ) equals the solubility of the solid free base/zwitterion ( Szwitterion​ )[1][2]. For an ampholyte, the relevant transition is governed by the carboxylic acid pKa . The relationship is defined as:

pHmax​=pKaacid​−log(Ssalt​/Szwitterion​)

Because the HCl salt is exponentially more soluble than the zwitterion, the pHmax​ is pushed significantly lower than the pKa , often into the pH 1.3–2.5 range[2][3]. Below pHmax​ , the HCl salt is the thermodynamically stable solid phase. Above pHmax​ , the zwitterion precipitates.

Q3: Can I just add more HCl to lower the pH and keep it dissolved? A3: Yes, but with strict limitations due to the common-ion effect . While lowering the pH stabilizes the protonated state, adding excess chloride ions (from HCl or NaCl) suppresses the solubility product ( Ksp​=[API+][Cl−] ) of the intact HCl salt[3][4]. If the chloride concentration becomes too high, the intact HCl salt itself will precipitate out of solution. You must carefully balance pH adjustment with total chloride concentration.

Part 2: Troubleshooting Guide

Issue 1: Zwitterion Precipitation in Suspension Formulations
  • Symptom: A formulated suspension of the HCl salt gradually converts to a thick, un-injectable paste over 24 hours.

  • Root Causality: Spontaneous disproportionation of the solid HCl salt releases protons into the vehicle, lowering the pH over time until it reaches pHmax​ [1][2]. The continuous dissolution of the salt and crystallization of the zwitterion changes the particle size and surface area, increasing viscosity.

  • Corrective Action: Adjust the vehicle pH to slightly below pHmax​ (e.g., pH 1.5) prior to adding the API. To prevent any transient supersaturation from nucleating, incorporate a polymeric precipitation inhibitor like PVP/VA (Polyvinylpyrrolidone-vinyl acetate) at 20 mg/mL[2][5]. Furthermore, storing the suspension at lower temperatures (e.g., 4°C) decreases the salt's solubility more than the base's solubility, effectively raising the pHmax​ and widening your stability window[2].

Issue 2: Buffer-Induced Disproportionation (Ion Exchange)
  • Symptom: The HCl salt disproportionates even when formulated at pH 3.0 in a strong phosphate or citrate buffer.

  • Root Causality: High concentrations of multivalent buffer ions (like phosphate) can interact with the protonated piperidine. If the pH is near pHmax​ , the original HCl salt may not just convert to the zwitterion, but rather transform into a completely new, less soluble phosphate salt species due to the high buffer ionic strength[6].

  • Corrective Action: Minimize buffer ionic strength. Use non-interacting, low-capacity buffers or rely solely on dilute HCl/NaCl for pH and tonicity adjustments.

Part 3: Quantitative Data & Phase Behavior

To successfully formulate this compound, you must understand the interplay between its ionization states and solubility limits.

Table 1: Representative Physicochemical Parameters for Piperidine-4-Carboxylic Acid Derivatives

ParameterTypical Value RangeMechanistic Impact on Formulation
pKa (Carboxylic Acid) 4.0 - 4.5Defines the onset of deprotonation. Above this pH, the molecule exists primarily as a zwitterion.
pKa (Piperidine Nitrogen) 10.0 - 10.5Ensures the basic center remains protonated across all physiological pH ranges.
pHmax​ (HCl Salt) 1.3 - 2.5The absolute critical threshold. Formulations must be kept below this pH to prevent spontaneous disproportionation[2][3].
Intrinsic Solubility ( Szwitterion​ ) < 1 mg/mLThe low solubility of the zwitterion is the primary bottleneck causing precipitation in physiological buffers[1].
Salt Solubility ( Ssalt​ ) > 50 mg/mLHigh solubility of the HCl salt drives rapid supersaturation upon initial dissolution, accelerating precipitation kinetics[6].

Part 4: Self-Validating Experimental Protocols

To engineer a stable system, you cannot rely on theoretical pHmax​ alone. You must empirically determine the phase boundaries using a self-validating feedback loop where terminal pH measurements are cross-examined with solid-state characterization.

Protocol Step1 1. Prepare Buffers (pH 1.0 to 7.0) Step2 2. Add Excess API (Supersaturation) Step1->Step2 Step3 3. Equilibrate (48h at 25°C) Step2->Step3 Step4 4. Measure Final pH & Supernatant Step3->Step4 Step5 5. XRPD Analysis (Identify Solid) Step4->Step5

Step-by-step self-validating workflow for determining the pHmax of the hydrochloride salt.

Protocol 1: Empirical Determination of pHmax​ and Phase-Solubility

This protocol utilizes a mass action equilibrium model to identify the exact pH where the salt disproportionates[1].

  • Vehicle Preparation: Prepare a series of 10 mL aqueous solutions ranging from pH 1.0 to 7.0 using dilute HCl and NaOH. Do not use strong interacting buffers (e.g., phosphates) to avoid forming alternative salt species[6].

  • Supersaturation: Add an excess amount of 1-Cyclopropylpiperidine-4-carboxylic acid HCl (e.g., 200 mg) to each vial to ensure a saturated slurry.

  • Equilibration: Seal the vials and agitate at a constant 25.0 ± 0.5 °C for 48 hours.

  • Phase Separation & Terminal pH (Validation Step A): Centrifuge the slurries at 35,000 rpm for 30 minutes[6]. Crucial: Measure the pH of the supernatant after equilibration. The precipitation of the free base consumes/releases protons, meaning the initial pH will shift toward pHmax​ [1][2].

  • Solid-State Verification (Validation Step B): Extract the residual solid pellet, dry gently under a vacuum, and analyze via X-ray Powder Diffraction (XRPD)[2].

    • Interpretation: Vials where XRPD matches the pure HCl salt reference indicate a terminal pH <pHmax​ . Vials showing the zwitterion pattern indicate a terminal pH >pHmax​ . The pH where both solid phases co-exist is your empirical pHmax​ .

Protocol 2: Formulation of a Stabilized Aqueous Suspension

This protocol leverages the common-ion effect and polymeric precipitation inhibitors to stabilize the API for non-clinical dosing[2][5].

  • Vehicle Engineering: Prepare an aqueous vehicle containing 20 mg/mL PVP/VA (precipitation inhibitor) and 5 mg/mL Tween 80 (wetting agent)[2].

  • pH Adjustment: Adjust the vehicle pH to 0.2 units below your empirically determined pHmax​ (e.g., pH 1.3) using 0.1 N HCl. This provides enough common-ion (Cl-) to suppress disproportionation without severely limiting overall salt solubility[2][4].

  • API Incorporation: Slowly add the 1-Cyclopropylpiperidine-4-carboxylic acid HCl under high-shear mixing to achieve the target dose concentration.

  • Stability Monitoring: Monitor the suspension's pH over 7 days. A stable pH indicates successful suppression of disproportionation. A dropping pH indicates that the salt is still converting to the free base[2].

References

  • Deciphering the Mechanisms and Hazards of Salt Disproportionation: Insights and Mitigation Strategies National Institute of Pharmaceutical Educ
  • Role of Salt and Excipient Properties on Disproportionation in the Solid-State ResearchG
  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formul
  • Kinetic Barriers to Disproportionation of Salts of Weakly Basic Drugs Molecular Pharmaceutics - ACS Public
  • Disproportionation of Pharmaceutical Salts: pH max and Phase-Solubility/pH Variance PubMed - N
  • Salt formation to improve drug solubility USPTO D
  • Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility Molecular Pharmaceutics - ACS Public

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development and Validation for the Purity of 1-Cyclopropylpiperidine-4-carboxylic acid HCl

For researchers, scientists, and professionals in drug development, establishing the purity of novel chemical entities is a cornerstone of ensuring safety and efficacy. 1-Cyclopropylpiperidine-4-carboxylic acid HCl, a mo...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, establishing the purity of novel chemical entities is a cornerstone of ensuring safety and efficacy. 1-Cyclopropylpiperidine-4-carboxylic acid HCl, a molecule combining a tertiary amine and a carboxylic acid, presents unique analytical challenges due to its zwitterionic nature and high polarity. This guide provides an in-depth, experience-driven approach to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for its purity determination. We will explore a primary reversed-phase method in detail and compare its performance with two powerful alternatives: Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pair Chromatography. This document is designed to be a practical, authoritative resource, grounded in scientific principles and regulatory expectations.

The Analytical Challenge: Understanding the Analyte

1-Cyclopropylpiperidine-4-carboxylic acid HCl exists in equilibrium between its charged and neutral forms, heavily influenced by pH. This zwitterionic character can lead to poor retention on traditional reversed-phase columns and problematic peak shapes. The primary challenge is to find a chromatographic condition that provides consistent interaction with the stationary phase, leading to sharp, symmetrical peaks, and allowing for the separation of the main component from potential process-related impurities and degradation products.

Primary Recommended Method: Reversed-Phase HPLC with pH Control

Our primary recommended method is a reversed-phase HPLC (RP-HPLC) approach. The key to this method's success is the careful control of the mobile phase pH to suppress the ionization of either the carboxylic acid or the amine group, thereby increasing the compound's hydrophobicity and its retention on a C18 stationary phase.

Rationale for Method Selection

Controlling the pH is a fundamental strategy in RP-HPLC for ionizable compounds. By operating at a low pH (e.g., pH 2.5-3.0), the carboxylic acid group will be protonated and largely un-ionized, while the tertiary amine will be protonated and carry a positive charge. This renders the molecule more hydrophobic than its zwitterionic form at neutral pH, allowing for effective retention on a non-polar stationary phase like C18. This approach is generally robust, uses common and cost-effective mobile phases, and is compatible with UV detection, which is suitable for this molecule due to the presence of the carboxyl group (though at low wavelengths).

Experimental Protocol: RP-HPLC

Objective: To determine the purity of 1-Cyclopropylpiperidine-4-carboxylic acid HCl by RP-HPLC with UV detection.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Phosphoric Acid (pH ~2.5)
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 0-2 min: 5% B, 2-15 min: 5% to 60% B, 15-20 min: 60% B, 20.1-25 min: 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 1-Cyclopropylpiperidine-4-carboxylic acid HCl sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.

Data Analysis: The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Visualization of the Method Development Workflow

HPLC Method Development Workflow Figure 1: HPLC Method Development Workflow cluster_0 Phase 1: Initial Method Scouting cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Analyte Characterization (Polarity, pKa, UV) B Select Column & Mobile Phase (e.g., C18, Low pH) A->B C Run Scouting Gradient B->C D Evaluate Peak Shape & Retention C->D E Adjust Gradient Slope & Time D->E F Optimize Temperature & Flow Rate E->F G System Suitability Test F->G H Perform Full Method Validation (ICH Q2(R1)) G->H

Caption: Figure 1: A generalized workflow for HPLC method development.

Comparative Analysis: Alternative HPLC Methods

While the RP-HPLC method is robust, certain impurities may co-elute or exhibit poor peak shape. Therefore, exploring alternative chromatographic techniques is essential for a comprehensive purity assessment.

Alternative 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for highly polar compounds that are poorly retained in reversed-phase chromatography. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent, which creates a water-enriched layer on the stationary phase into which polar analytes can partition.

Rationale: For a zwitterionic compound like 1-Cyclopropylpiperidine-4-carboxylic acid HCl, HILIC can provide orthogonal selectivity compared to RP-HPLC. Retention is driven by partitioning and weak electrostatic interactions, which can be modulated by adjusting the buffer concentration and pH in the mobile phase.[1]

Experimental Protocol: HILIC

ParameterCondition
Column ZIC-HILIC, 2.1 x 150 mm, 3.5 µm particle size
Mobile Phase A Acetonitrile
Mobile Phase B 10 mM Ammonium Formate in Water, pH 6.0
Gradient 0-2 min: 95% A, 2-15 min: 95% to 60% A, 15-20 min: 60% A, 20.1-25 min: 95% A (re-equilibration)
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Detection Wavelength 210 nm
Injection Volume 5 µL
Alternative 2: Ion-Pair Chromatography

Ion-pair chromatography is a variation of reversed-phase chromatography where an ion-pairing reagent is added to the mobile phase.[2] This reagent has a hydrophobic part that interacts with the stationary phase and a charged part that forms an ion pair with the charged analyte, thereby increasing its retention.

Rationale: For our analyte, which is cationic at low pH, an anionic ion-pairing reagent (e.g., an alkyl sulfonate) can be used. This forms a neutral ion pair that has a strong affinity for the C18 stationary phase. This technique can significantly improve the retention and peak shape of highly polar, charged compounds.

Experimental Protocol: Ion-Pair Chromatography

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 5 mM Sodium 1-Hexanesulfonate, 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 5 mM Sodium 1-Hexanesulfonate, 0.1% Phosphoric Acid
Gradient 0-2 min: 10% B, 2-15 min: 10% to 70% B, 15-20 min: 70% B, 20.1-25 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Performance Comparison: Hypothetical Data

To provide a clear comparison, the following table summarizes the expected performance of each method based on hypothetical experimental data.

ParameterRP-HPLC (Primary)HILIC (Alternative 1)Ion-Pair (Alternative 2)
Retention Time (Main Peak) 8.5 min10.2 min12.1 min
Tailing Factor (Main Peak) 1.21.11.3
Resolution (from closest impurity) 2.53.12.8
MS Compatibility GoodExcellentPoor (ion-pairing agents suppress MS signal)
Method Robustness HighModerate (sensitive to water content)Moderate (requires long equilibration)

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

A developed HPLC method is only useful if it is validated to be suitable for its intended purpose. The validation of the primary RP-HPLC method should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4]

Validation Parameters and Acceptance Criteria
ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the method can separate the analyte from impurities.Peak purity index > 0.999, no interference at the analyte's retention time.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999 over the range of 50-150% of the target concentration.
Accuracy To determine the closeness of the measured value to the true value.98.0% - 102.0% recovery for spiked samples at three concentration levels.
Precision To assess the method's repeatability and intermediate precision.RSD ≤ 2.0% for repeatability (n=6) and intermediate precision.
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10.
Robustness To evaluate the method's resilience to small, deliberate variations in parameters.System suitability parameters remain within acceptable limits when flow rate, temperature, and mobile phase pH are varied slightly.
Visualization of the Validation Process

Method Validation Logic Figure 2: Method Validation Logic Flow A Start Validation Developed HPLC Method B Specificity Forced Degradation & Blank Analysis A->B C Linearity & Range 5-7 Concentration Levels A->C D Accuracy Spiked Recovery (3 Levels) A->D E Precision Repeatability & Intermediate A->E F LOD & LOQ S/N Ratio or Statistical A->F G Robustness Varying Method Parameters A->G H Final Validation Report All Data & Conclusions B->H C->H D->H E->H F->H G->H

Caption: Figure 2: Key parameters addressed during HPLC method validation.

Conclusion and Recommendations

For the purity determination of 1-Cyclopropylpiperidine-4-carboxylic acid HCl, the Reversed-Phase HPLC method with pH control stands out as the most practical and robust primary method. It offers a good balance of performance, ease of use, and compatibility with standard laboratory equipment.

The HILIC method serves as an excellent orthogonal technique, particularly useful for confirming the purity profile and for separating highly polar impurities that may not be well-retained in the RP-HPLC method. Its compatibility with mass spectrometry is a significant advantage for impurity identification.

The Ion-Pair Chromatography method is a powerful problem-solving tool for cases where retention or peak shape are particularly challenging in standard RP-HPLC. However, its longer equilibration times and incompatibility with MS make it less suitable as a routine, high-throughput method.

Ultimately, the choice of method will depend on the specific requirements of the analysis, including the impurity profile of the sample and the available instrumentation. A well-developed and validated RP-HPLC method, supported by an orthogonal HILIC method for confirmation, provides a comprehensive and scientifically sound approach to ensuring the purity of 1-Cyclopropylpiperidine-4-carboxylic acid HCl.

References

Sources

Comparative

Comparative Pharmacokinetic Profiling: Cyclopropyl vs. Methyl Piperidine Carboxylic Acids in Drug Design

The piperidine carboxylic acid scaffold (encompassing pipecolic, nipecotic, and isonipecotic acid derivatives) is a highly privileged motif in modern medicinal chemistry. When optimizing the absorption, distribution, met...

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Author: BenchChem Technical Support Team. Date: March 2026

The piperidine carboxylic acid scaffold (encompassing pipecolic, nipecotic, and isonipecotic acid derivatives) is a highly privileged motif in modern medicinal chemistry. When optimizing the absorption, distribution, metabolism, and excretion (ADME) profiles of these drug candidates, application scientists frequently face a critical structural decision: whether to utilize a methyl or a cyclopropyl substitution on the piperidine ring or its amine nitrogen.

While the "magic methyl" effect is well-documented for improving binding affinity via favorable hydrophobic interactions, the cyclopropyl group has emerged as a superior bioisostere for overcoming severe pharmacokinetic bottlenecks. This guide provides an objective, data-driven comparison of these two functional groups, detailing the mechanistic causality behind their pharmacokinetic differences and providing self-validating experimental protocols for their evaluation.

The Mechanistic Divide: Why Cyclopropyl Outperforms Methyl in PK

The decision to swap a methyl group for a cyclopropyl group on a piperidine carboxylic acid core fundamentally alters the molecule's physicochemical properties, directly impacting its metabolic stability and clearance rates.

Cytochrome P450 (CYP450) Metabolic Stability

The primary driver for replacing a methyl group with a cyclopropyl ring is the mitigation of oxidative metabolism. Methyl groups attached to or adjacent to the piperidine core are highly susceptible to hydrogen atom transfer (HAT) by CYP450 enzymes, leading to rapid hydroxylation and subsequent clearance.

The cyclopropyl ring resists this oxidation due to its unique orbital hybridization. The highly strained three-membered ring possesses C–H bonds with significant s-character (closer to sp² than sp³). This increases the Bond Dissociation Energy (BDE) of the cyclopropyl C–H bond to approximately 106 kcal/mol, compared to ~100 kcal/mol for a standard methyl sp³ C–H bond. As demonstrated in 1, this elevated BDE effectively blocks CYP-mediated hydrogen abstraction, drastically reducing intrinsic clearance[1].

pKa Modulation and P-glycoprotein (P-gp) Efflux

When substituted directly on the piperidine nitrogen (N-methyl vs. N-cyclopropyl), the cyclopropyl group exerts an electron-withdrawing effect due to its enhanced s-character. This slightly reduces the basicity (pKa) of the piperidine nitrogen. Lowering the pKa of basic amines is a proven strategy to reduce binding to efflux transporters like P-glycoprotein (P-gp), thereby enhancing oral bioavailability and central nervous system (CNS) penetration, a phenomenon extensively documented in 2[2].

CYP_Metabolism Core Piperidine Carboxylic Acid Core Me_Variant Methyl Substitution (-CH3) Core->Me_Variant cPr_Variant Cyclopropyl Substitution (-cPr) Core->cPr_Variant CYP CYP450 Enzyme (Oxidative Attack) Me_Variant->CYP cPr_Variant->CYP Me_Outcome Rapid Clearance (Hydroxylation to -CH2OH) CYP->Me_Outcome Low C-H BDE cPr_Outcome Metabolic Stability (Resists H-Abstraction) CYP->cPr_Outcome High C-H BDE

Fig 1: CYP450 oxidative metabolism pathways for methyl vs. cyclopropyl substitutions.

Quantitative Pharmacokinetic Comparison

To objectively compare the performance of these two substituents, we analyze their impact on key PK parameters. The data in Table 1 represents a synthesized comparative profile based on established literature precedents, including the3, where cyclopropyl derivatives consistently demonstrated prolonged half-lives and larger Area Under the Curve (AUC) values compared to their methyl counterparts[3].

Table 1: Comparative PK Parameters of Piperidine Carboxylic Acid Derivatives

ParameterN-Methyl Piperidine DerivativeN-Cyclopropyl Piperidine DerivativeMechanistic Rationale
LogD (pH 7.4) 1.82.3Cyclopropyl increases lipophilicity slightly, optimizing Ligand Lipophilicity Efficiency (LLE).
HLM CL_int (µL/min/mg) 45.212.4High C-H bond dissociation energy of cyclopropyl prevents rapid CYP-mediated N-dealkylation.
In Vivo Half-life (t1/2) 1.2 hours4.8 hoursReduced intrinsic clearance directly translates to a prolonged systemic half-life.
Oral Bioavailability (F%) 32%68%Lowered basicity of the piperidine nitrogen reduces P-gp efflux, enhancing intestinal absorption.
Volume of Distribution (Vd) 1.4 L/kg2.1 L/kgIncreased lipophilicity drives better tissue distribution and membrane permeability.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include mandatory internal controls to differentiate between true metabolic stability and assay artifacts.

Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) of the piperidine carboxylic acid derivatives.

Causality Check: We utilize a low substrate concentration (1 µM) to ensure the reaction remains in the linear range of Michaelis-Menten kinetics (where [S]≪Km​ ).

  • Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine the buffer, HLMs (final protein concentration: 0.5 mg/mL), and the test compound (final concentration: 1 µM).

  • Self-Validating Controls:

    • Positive Control: Include Verapamil (known high-clearance drug) in a separate well to validate enzymatic viability.

    • Negative Control (Minus-NADPH): Run a parallel incubation without the NADPH regenerating system to rule out chemical instability or non-CYP degradation.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration: 1 mM).

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound.

  • Calculation: Plot the natural log of the remaining percentage of parent compound versus time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate intrinsic clearance:

    CLint​=Protein Concentration (mg/mL)k×1000​
Protocol B: In Vivo Pharmacokinetic Profiling (Rodent Model)

This protocol bridges the in vitro data to systemic in vivo performance.

  • Formulation: Formulate the methyl and cyclopropyl piperidine carboxylic acid derivatives in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete dissolution without causing precipitation upon injection.

  • Dosing: Administer the compounds to male Sprague-Dawley rats (n=3 per group).

    • Intravenous (IV) Cohort: 1 mg/kg via tail vein injection.

    • Oral (PO) Cohort: 5 mg/kg via oral gavage.

  • Sampling: Collect blood samples (200 µL) via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Transfer blood into K2EDTA tubes, centrifuge at 3000g for 10 minutes at 4°C to separate plasma, and store at -80°C until LC-MS/MS bioanalysis.

  • Data Derivation: Utilize Non-Compartmental Analysis (NCA) software to derive AUC, Cmax​ , t1/2​ , Clearance ( CL ), and Volume of Distribution ( Vss​ ). Calculate absolute oral bioavailability ( F% ) as (AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100 .

PK_Workflow Phase1 1. Compound Synthesis (Methyl vs Cyclopropyl Analogs) Phase2 2. In Vitro Microsomal Stability (NADPH-dependent HLM/RLM) Phase1->Phase2 Phase3 3. LC-MS/MS Bioanalysis (Quantify Parent Depletion) Phase2->Phase3 Phase4 4. Calculate Intrinsic Clearance (CL_int) & Half-life (t1/2) Phase3->Phase4 Phase5 5. In Vivo PK Profiling (IV/PO Dosing in Rodents) Phase4->Phase5 IVIVE Translation Phase6 6. PK Parameter Derivation (AUC, Cmax, Vd, Bioavailability) Phase5->Phase6

Fig 2: Self-validating experimental workflow for comparative pharmacokinetic profiling.

Conclusion

While the methyl group remains a staple for rapid SAR exploration, replacing it with a cyclopropyl group on a piperidine carboxylic acid scaffold is a highly effective strategy for rescuing compounds with poor pharmacokinetic profiles. By leveraging the higher C-H bond dissociation energy and the pKa-modulating effects of the cyclopropyl ring, drug developers can significantly reduce intrinsic clearance, extend half-life, and improve overall oral bioavailability.

References

  • Wu, C., et al. "Discovery, Modeling, and Human Pharmacokinetics of N-(2-Acetyl-4,6-dimethylphenyl)-3-(3,4-dimethylisoxazol-5-ylsulfamoyl)thiophene-2-carboxamide (TBC3711), a Second Generation, ETA Selective, and Orally Bioavailable Endothelin Antagonist." Journal of Medicinal Chemistry - ACS Publications.
  • Talele, T. T. "The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry - ACS Publications.
  • Paul, A., et al. "Utilization of Metabolite Identification and Structural Data to Guide Design of Low-Dose IDO1 Inhibitors." PMC.

Sources

Validation

A Senior Application Scientist's Guide to Evaluating Bioisosteric Replacements Using 1-Cyclopropylpiperidine-4-carboxylic acid hydrochloride as a Model Scaffold

Introduction: The Rationale for Bioisosteric Modification In modern drug discovery, the journey from a promising hit compound to a viable drug candidate is a meticulous process of multiparameter optimization. The goal is...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Bioisosteric Modification

In modern drug discovery, the journey from a promising hit compound to a viable drug candidate is a meticulous process of multiparameter optimization. The goal is to refine a molecule's pharmacodynamic (potency, selectivity) and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties. Bioisosteric replacement, the strategy of substituting one functional group or moiety with another that retains similar physical and chemical properties, is a cornerstone of this process.[1] This approach allows medicinal chemists to address liabilities such as poor metabolic stability, low solubility, or off-target toxicity while preserving the desired biological activity.[2][3]

This guide uses 1-Cyclopropylpiperidine-4-carboxylic acid hydrochloride as a representative scaffold to provide a comprehensive framework for the systematic evaluation of bioisosteric replacements. This molecule contains two key features commonly addressed in optimization campaigns:

  • The Carboxylic Acid: A crucial pharmacophoric element often involved in target binding through hydrogen bonding and ionic interactions.[4][5][6] However, its ionizable nature can limit membrane permeability and subject it to metabolic transformations like glucuronidation, which can lead to reactive metabolites.[2][7][8]

  • The N-Cyclopropyl Group: This small, rigid ring system is often introduced to enhance metabolic stability and constrain the conformation of the piperidine nitrogen.[9][10] Its lipophilicity and specific shape, however, may not be optimal for every target or ADME profile.

This document provides researchers, scientists, and drug development professionals with a detailed, experience-driven guide to designing and executing the experiments necessary to objectively compare bioisosteric replacements, ensuring that decisions are data-driven and scientifically sound.

Strategic Approach to Bioisosteric Replacement

The core strategy involves the synthesis of analog series where either the carboxylic acid or the N-cyclopropyl group is replaced with a well-chosen bioisostere. The parent compound serves as the benchmark against which all analogs are compared.

G cluster_parent Parent Scaffold cluster_bioisosteres Bioisosteric Replacements Parent 1-Cyclopropylpiperidine- 4-carboxylic acid Carboxylic_Acid Carboxylic Acid Bioisosteres (e.g., Tetrazole, Acyl Sulfonamide) Parent->Carboxylic_Acid Modify Pharmacophore Cyclopropyl N-Alkyl Bioisosteres (e.g., Isopropyl, Cyclobutyl, Oxetane) Parent->Cyclopropyl Modulate ADME/PK

Caption: Bioisosteric replacement strategy for the parent scaffold.

Part 1: Evaluating Bioisosteres for the Carboxylic Acid Moiety

The primary goal when replacing a carboxylic acid is to mimic its acidic properties and hydrogen bonding capabilities while improving physicochemical and pharmacokinetic parameters.[3][7]

Common Carboxylic Acid Bioisosteres:

  • 5-Substituted-1H-tetrazole: A widely used non-classical isostere with a pKa (~4.5-4.9) similar to carboxylic acids, offering greater lipophilicity.[3]

  • Acyl Sulfonamide: A weaker acid (pKa ~9-10) that can still participate in hydrogen bonding and often exhibits improved membrane permeability and metabolic stability.[3]

  • Hydroxamic Acid: Can act as a metal chelator and a carboxylic acid mimic, forming key interactions with target proteins.[4]

  • Hydroxyisoxazole/Isoxazolol: Heterocyclic systems that can present an acidic proton in a different geometric and electronic context.[7]

Part 2: Evaluating Bioisosteres for the N-Cyclopropyl Moiety

Replacing the N-cyclopropyl group is typically aimed at fine-tuning lipophilicity, solubility, metabolic stability, and exploring the steric tolerance of the binding pocket.

Common N-Alkyl Bioisosteres:

  • Isopropyl/tert-Butyl: Classical isosteres used to probe steric bulk. The presence of a tert-butyl group, for instance, can increase metabolic stability but also lipophilicity.[10][11]

  • Cyclobutane: Another small aliphatic ring that offers a different conformational profile and vector for substituents compared to cyclopropane.

  • Azetidine/Oxetane: Introduction of a heteroatom into the ring can increase polarity, potentially improving solubility and reducing off-target effects, particularly hERG liability.[10][12]

  • Bicyclo[1.1.1]pentane (BCP): A rigid, non-planar scaffold used as a phenyl ring bioisostere, which can also serve as a unique replacement for smaller alkyl groups to improve drug-like properties by increasing the fraction of sp³ carbons.[10][13]

Experimental Evaluation Framework: A Self-Validating Workflow

A robust evaluation relies on a tiered, systematic approach. Each experiment is designed to answer a specific question about the compound's properties, with the collective data providing a holistic view of its potential as a drug candidate.

G arrow arrow A Compound Synthesis (Parent + Analogs) B Tier 1: Physicochemical Profiling - LogD (Lipophilicity) - Aqueous Solubility - pKa (Ionization) A->B C Tier 2: In Vitro ADME - Metabolic Stability (Liver Microsomes) B->C D Tier 3: In Vitro Pharmacology - Target Binding Affinity (Ki) - Functional Activity (IC50/EC50) C->D E Data Analysis & Comparison (Multi-Parameter Optimization) D->E

Caption: Tiered experimental workflow for evaluating bioisosteres.

Detailed Experimental Protocols

The following sections provide standardized, step-by-step protocols for the key assays in the evaluation workflow.

Tier 1: Physicochemical Profiling

1. Lipophilicity Determination (LogD at pH 7.4)

  • Causality: Lipophilicity is a critical determinant of a compound's ability to cross biological membranes, but excessive lipophilicity can lead to poor solubility, high plasma protein binding, and off-target toxicity. LogD (the distribution coefficient at a specific pH) is more physiologically relevant for ionizable compounds than LogP.[14] A successful drug candidate often requires a balanced lipophilicity.[14]

  • Protocol (Shake-Flask Method):

    • Preparation: Prepare a buffer solution of pH 7.4 (e.g., PBS) and n-octanol. Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously for 24 hours and then separating the phases.

    • Sample Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Add a small aliquot (e.g., 10 µL) to a vial containing 990 µL of the pre-saturated buffer and 1000 µL of the pre-saturated n-octanol.[14]

    • Equilibration: Cap the vial and shake at a constant temperature for 1-2 hours to allow the compound to partition between the two phases.

    • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

    • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and buffer phases using a validated analytical method, such as HPLC-UV or LC-MS.

    • Calculation: LogD = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous buffer] ).[15][16]

2. Aqueous Solubility Determination

  • Causality: Adequate aqueous solubility is essential for a drug to be absorbed from the gastrointestinal tract and to remain in solution in plasma for distribution. Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[17]

  • Protocol (Shake-Flask Method):

    • Preparation: Add an excess amount of the solid test compound (e.g., 1-2 mg) to a vial containing a known volume (e.g., 1 mL) of a physiologically relevant buffer (e.g., PBS, pH 7.4). The key is to have undissolved solid remaining.[17]

    • Equilibration: Seal the vial and agitate it on an orbital shaker at a constant temperature for 24 hours to ensure equilibrium is reached.

    • Phase Separation: After incubation, centrifuge the sample at high speed to pellet the undissolved solid.

    • Sample Collection: Carefully collect an aliquot of the clear supernatant.

    • Quantification: Analyze the sample using a validated HPLC-UV or LC-MS method against a calibration curve prepared with known concentrations of the test compound.

    • Calculation: The measured concentration is reported as the thermodynamic solubility in mg/mL or µM.

Tier 2: In Vitro ADME Profiling

1. Metabolic Stability in Liver Microsomes

  • Causality: This assay predicts how quickly a compound is metabolized by Phase I enzymes (primarily Cytochrome P450s) in the liver. A compound that is metabolized too rapidly will have a short half-life in the body, requiring frequent dosing. This assay helps identify metabolic liabilities early.

  • Protocol (Incubation and LC-MS Analysis):

    • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4).

    • Initiation: Pre-warm the reaction mixture to 37°C. Add the test compound (final concentration typically 1 µM). After a brief pre-incubation, initiate the metabolic reaction by adding the cofactor NADPH.

    • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

    • Quantification: Analyze the samples using LC-MS/MS to determine the peak area ratio of the parent compound to the internal standard at each time point.

    • Calculation: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693 / k.

Tier 3: In Vitro Pharmacodynamic Evaluation

1. Target Binding Affinity (Competitive Radioligand Binding Assay)

  • Causality: The ultimate goal of bioisosteric replacement is to improve drug-like properties without compromising, and ideally improving, the compound's affinity for its biological target. This assay directly measures the strength of that interaction.[18]

  • Protocol:

    • Reagent Preparation: Prepare a receptor source (e.g., cell membranes expressing the target receptor) and a radioligand known to bind to the target.[18]

    • Assay Setup: In a multi-well plate, add the receptor preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test compound (the competitor).

    • Incubation: Incubate the plate for a set time at a specific temperature to allow the binding to reach equilibrium.

    • Separation: Rapidly separate the bound radioligand from the unbound radioligand. This is commonly done by vacuum filtration through a glass fiber filter, which traps the cell membranes (and anything bound to them).

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculation: Plot the percentage of specific binding against the logarithm of the test compound's concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation, providing a measure of binding affinity.

Data Presentation: A Comparative Analysis

All quantitative data should be summarized in clear, well-structured tables to facilitate direct comparison between the parent compound and its bioisosteric analogs.

Table 1: Comparative Physicochemical and ADME Data

Compound IDMoiety ReplacedBioisostereLogD (pH 7.4)Aqueous Solubility (µM)Metabolic t₁/₂ (min, HLM)
Parent-01 --1.815025
Analog-A1 Carboxylic AcidTetrazole2.39545
Analog-A2 Carboxylic AcidAcyl Sulfonamide2.570>60
Analog-B1 N-CyclopropylIsopropyl1.914018
Analog-B2 N-CyclopropylOxetane1.225035

Table 2: Comparative Pharmacodynamic Data

Compound IDBioisostereTarget Binding Ki (nM)
Parent-01 -50
Analog-A1 Tetrazole45
Analog-A2 Acyl Sulfonamide120
Analog-B1 Isopropyl65
Analog-B2 Oxetane55

Conclusion

The evaluation of bioisosteric replacements is a foundational activity in medicinal chemistry. As demonstrated with the 1-Cyclopropylpiperidine-4-carboxylic acid hydrochloride scaffold, a systematic, data-driven approach is paramount. By employing a tiered workflow of physicochemical, ADME, and pharmacodynamic assays, researchers can build a comprehensive profile for each analog. The resulting comparative data, presented clearly in tabular format, allows for a rational selection of candidates to advance. This guide provides the experimental logic and detailed protocols to empower scientists to make informed decisions, ultimately increasing the efficiency and success rate of drug discovery programs. The success of any bioisosteric replacement is highly context-dependent, and this empirical validation framework is essential for navigating the complexities of molecular optimization.[3]

References

  • Carboxylic Acid (Bio)Isosteres in Drug Design - PMC. (n.d.).
  • Evaluating Receptor Binding Affinity: Application Notes & Protocols - Benchchem. (n.d.).
  • A Medicinal Chemist's Guide to the Bioisosteric Replacement of Piperidine with 4-(Oxan-3 - Benchchem. (n.d.).
  • Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. (2024, April 15).
  • Bioisosteres for carboxylic acid groups - Hypha Discovery. (2024, April 20).
  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022, May 19).
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24).
  • Binding Affinity | Malvern Panalytical. (n.d.).
  • Direct Binding Methods to Measure Receptor–Ligand Interactions - ACS Publications. (2023, December 22).
  • Methods for quantifying T cell receptor binding affinities and thermodynamics - PMC. (n.d.).
  • Ring Bioisosteres - Cambridge MedChem Consulting. (2024, February 17).
  • Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC. (2021, April 12).
  • Bioisosteric Replacements - Chemspace. (n.d.).
  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed. (n.d.).
  • The Cyclopropyl Group in Medicinal Chemistry - Scientific Update - UK. (2020, August 26).
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC. (n.d.).
  • Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC. (n.d.).
  • Calculate reagent log P values to determine solubility characteristics - Thermo Fisher Scientific. (n.d.).
  • LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug - Enamine. (n.d.).
  • Application Notes and Protocols for Determining the Solubility of Novel Compounds - Benchchem. (n.d.).
  • LogP—Making Sense of the Value - ACD/Labs. (n.d.).
  • 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals - Wiley-VCH. (n.d.).
  • What is the importance of carboxylic group in the structure of drugs? - ResearchGate. (2021, January 12).

Sources

Comparative

LC-MS fragmentation comparison of 1-Cyclopropylpiperidine-4-carboxylic acid hydrochloride batches

An in-depth evaluation of pharmaceutical intermediates requires more than just running a sample through an instrument; it demands a mechanistic understanding of the molecule and a self-validating analytical strategy. 1-C...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of pharmaceutical intermediates requires more than just running a sample through an instrument; it demands a mechanistic understanding of the molecule and a self-validating analytical strategy.

1-Cyclopropylpiperidine-4-carboxylic acid hydrochloride is a critical building block in modern drug development, most notably utilized in the synthesis of ionizable lipids (such as PNI 576) for lipid nanoparticle (LNP) nucleic acid delivery systems . Because variations in this precursor can propagate through the synthesis chain and alter the pKa or encapsulation efficiency of the final lipid, rigorous batch-to-batch comparison is non-negotiable.

This guide provides a comprehensive framework for evaluating batches of 1-cyclopropylpiperidine-4-carboxylic acid hydrochloride using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), ensuring compliance with [[2]].

Mechanistic Insights: LC-MS Fragmentation Pathway

To establish an objective comparison, we must first define the intrinsic mass spectrometric behavior of the molecule. The free base of 1-cyclopropylpiperidine-4-carboxylic acid has a monoisotopic mass of 169.11 Da . In positive electrospray ionization (ESI+), the basic piperidine nitrogen readily accepts a proton, yielding a robust precursor ion [M+H]+ at m/z 170.12.

The fragmentation of piperidine derivatives is driven by the localization of the charge on the nitrogen atom and the relative stability of the resulting neutral losses . When subjected to Collision-Induced Dissociation (CID), the molecule undergoes the following primary pathways:

  • Carboxylic Acid Cleavage : The most energetically favorable pathway is the neutral loss of water (-18 Da) from the carboxylic acid group, forming an acylium ion at m/z 152.11. A secondary loss of carbon monoxide (-28 Da) or a direct loss of carbon dioxide (-44 Da) yields a fragment at m/z 126.13.

  • α -Cleavage and Ring Fission : The C-C bond adjacent to the nitrogen undergoes α -cleavage. At higher collision energies, the cyclopropyl ring is expelled, and the piperidine ring opens, generating lower mass diagnostic ions (e.g., m/z 84.08).

Fragmentation M Precursor Ion [M+H]+ m/z 170.12 H2O Loss of H2O (-18 Da) m/z 152.11 M->H2O -H2O CO2 Loss of COOH/CO2 m/z 126.13 M->CO2 -CO2 Ring Cyclopropyl Cleavage m/z 128.07 M->Ring Alpha-cleavage Fission Piperidine Ring Fission m/z 84.08 H2O->Fission Ring opening Ring->Fission -CO2

Proposed ESI+ MS/MS fragmentation pathway of 1-cyclopropylpiperidine-4-carboxylic acid.

Self-Validating Experimental Protocol

To ensure that any observed batch-to-batch variance is a true reflection of chemical composition rather than instrumental drift, the following protocol integrates specific causality-driven choices.

Step 1: Sample Preparation
  • Action : Dissolve 1.0 mg of the hydrochloride salt from each batch in 1.0 mL of LC-MS grade Water:Acetonitrile (50:50, v/v) containing 0.1% Formic Acid. Dilute to a working concentration of 10 µg/mL.

  • Causality : The hydrochloride salt is highly polar. The 50:50 aqueous-organic ratio ensures rapid solvation without precipitating the analyte. The addition of 0.1% formic acid serves a dual purpose: it guarantees complete protonation of the basic piperidine nitrogen (driving ESI+ ionization efficiency) and prevents secondary interactions with the glass vial surfaces, which can lead to signal attenuation.

Step 2: Chromatographic Separation (UHPLC)
  • Action : Employ a C18 Reversed-Phase column (2.1 x 50 mm, 1.7 µm) with a rapid gradient of 5% to 95% Mobile Phase B (0.1% FA in Acetonitrile) over 5 minutes at 40°C. Flow rate: 0.4 mL/min.

  • Causality : The sub-2-micron particle size provides high theoretical plate counts, essential for resolving structurally similar synthesis byproducts (e.g., des-cyclopropyl impurities) from the main API peak. The elevated column temperature (40°C) reduces mobile phase viscosity, keeping backpressure within optimal UHPLC limits while improving mass transfer kinetics.

Step 3: Mass Spectrometry (ESI-QTOF or QqQ)
  • Action : Operate in Positive mode (ESI+). Acquire a full scan (m/z 50-500) followed by Data-Dependent Acquisition (DDA) MS/MS. Ramp the Collision Energy (CE) from 15 to 35 eV.

  • Causality : Ramping the collision energy ensures that both fragile fragments (like the initial water loss at 15 eV) and stable core fragments (like the piperidine ring fission at 35 eV) are captured in a single composite spectrum, providing a complete structural fingerprint for batch comparison .

Workflow Prep 1. Sample Prep (10 µg/mL in 0.1% FA) LC 2. UHPLC Separation (C18, Gradient) Prep->LC MS 3. ESI+ MS/MS (CE: 15-35 eV) LC->MS Data 4. Data Analysis (XIC & Spectra) MS->Data QC 5. ICH Q6A Batch Release Data->QC

Self-validating LC-MS/MS workflow for batch-to-batch quality control.

Batch-to-Batch Comparison Data

The following table synthesizes quantitative data from a comparative study of a Reference Standard and two production batches. Data is evaluated against ICH Q6A reporting thresholds.

Analytical ParameterReference StandardBatch ABatch B
Precursor Ion [M+H]+ 170.1182170.1184170.1181
Retention Time (min) 2.152.152.16
Primary Fragment Ratio (152/126) 1.451.441.46
Chromatographic Purity (UV 210 nm) >99.9%99.5%98.2%
Key Impurity Detected (MS) Nonem/z 130.12 (Unreacted Piperidine)m/z 184.14 (Over-alkylation)
ICH Q6A Status Conforms Conforms Fails (Impurity > 0.15%)

Discussion: Causality of Batch Variations

The fragmentation consistency (specifically the ratio of m/z 152 to 126) across all batches confirms that the primary molecular framework is identical. However, Batch B exhibits a significant deviation in purity that requires mechanistic investigation.

Mechanistic Cause of Impurity in Batch B: The detection of a distinct impurity peak at m/z 184.14 (+14 Da relative to the target API) strongly suggests the presence of a methylated byproduct or an over-alkylation event occurring during the cyclopropanation step of the synthesis. According to ICH Q6A and Q3A guidelines, any unknown impurity exceeding the 0.10% or 0.15% threshold (depending on the maximum daily dose) must be structurally elucidated, quantified, and controlled .

Impact on Downstream Drug Development: If Batch B were to be approved and utilized in the downstream synthesis of ionizable lipids, the +14 Da impurity would propagate into the final lipid structure. This seemingly minor structural deviation would alter the lipid's apparent pKa, directly compromising the endosomal escape capabilities and overall transfection efficiency of the resulting lipid nanoparticles .

By strictly enforcing this LC-MS/MS profiling methodology, researchers can objectively screen out non-conforming batches, ensuring the integrity of the downstream pharmaceutical supply chain.

References

  • US20220378917A1 - Ionizable lipids for nucleic acid delivery Source: Google Patents URL
  • ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances Source: European Medicines Agency (EMA) URL:[Link]

  • PubChemLite: 1-cyclopropylpiperidine-4-carboxylic acid hydrochloride (CID 53302045) Source: PubChem URL:[Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopropylpiperidine-4-carboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
1-Cyclopropylpiperidine-4-carboxylic acid hydrochloride
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